2-butyl-5-chloro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOVHMHAGJPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441992 | |
| Record name | 2-butyl-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-99-2 | |
| Record name | 2-butyl-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 2-Butyl-5-chloro-1H-imidazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-butyl-5-chloro-1H-imidazole and its closely related, extensively studied derivative, this compound-4-carbaldehyde. Due to a scarcity of publicly available experimental data for this compound, this document leverages the wealth of information available for its carbaldehyde derivative to provide insights into the structural and spectroscopic properties of this class of compounds.
Core Compound: this compound
While detailed experimental data is limited, the fundamental properties of this compound have been established.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
In-Depth Analysis of this compound-4-carbaldehyde
The 4-carbaldehyde derivative serves as a crucial intermediate in the synthesis of pharmaceuticals, including angiotensin II receptor antagonists.[2] Its extensive characterization provides a valuable framework for understanding the physicochemical properties of the core this compound structure.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound-4-carbaldehyde.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂O | [3] |
| Molecular Weight | 186.64 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| ¹H NMR (CDCl₃, 250 MHz) δ (ppm) | 0.94 (t, 3H), 1.41 (sex, 2H), 1.75 (quin, 2H), 2.89 (t, 2H), 9.70 (s, 1H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 13.7, 22.2, 28.5, 30.4, 116.9, 147.3 | [6] |
| Infrared (IR) Spectrum | Available | [3] |
| Mass Spectrometry | Available | [2] |
| Crystallography Data | Available | [3] |
Experimental Protocols
Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde from 2-Butylimidazole [5]
This synthesis involves a multi-step process starting from the readily available 2-butylimidazole.
Step 1: Bromination of 2-Butylimidazole
-
2-Butylimidazole is treated with bromine to yield the dibromide derivative.
Step 2: Reduction to Monobromoimidazole
-
The dibromide is subsequently reduced using sodium sulphite to afford the monobromo imidazole.
Step 3: Hydroxymethylation
-
The bromoimidazole undergoes hydroxymethylation.
Step 4: Oxidation
-
The resulting alcohol is oxidized to the corresponding bromoaldehyde.
Step 5: Halogen Exchange
-
The bromoaldehyde is heated in concentrated hydrochloric acid to yield 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde.
Spectroscopic Characterization Workflow
The structural elucidation of the synthesized compound follows a standard analytical workflow.
Structural Relationships and Key Features
The relationship between the core imidazole structure and its functionalized derivative is fundamental to understanding their respective chemistries and applications.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-butyl-5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-butyl-5-chloro-1H-imidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related and more extensively studied derivative, this compound-4-carboxaldehyde, to provide a broader context for researchers. The guide details available quantitative data in a structured format, outlines a relevant experimental synthesis protocol, and includes a visualization of a general synthetic workflow.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] this compound is a substituted imidazole that holds potential as a building block in the synthesis of more complex molecules. This guide aims to consolidate the available physicochemical data for this compound and its derivatives to support ongoing and future research endeavors.
It is important to note that publicly available data specifically for this compound (CAS RN 158365-99-2) is scarce.[2][3] Therefore, for comparative purposes, this document also presents data for this compound-4-carboxaldehyde (CAS RN 83857-96-9), a well-characterized derivative.
Physicochemical Properties
A summary of the available physicochemical data is presented below. Table 1 provides the limited data found for this compound, while Table 2 details the more extensive data for this compound-4-carboxaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 158365-99-2 | [2][3] |
| Molecular Formula | C₇H₁₁ClN₂ | [4] |
| Molecular Weight | 158.63 g/mol | [4] |
| Melting Point | 86-88 °C | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |
| Boiling Point | Not available | |
| pKa | Not available | |
| LogP | Not available |
Table 2: Physicochemical Properties of this compound-4-carboxaldehyde
| Property | Value | Source |
| CAS Number | 83857-96-9 | [5][6][7][8][9][10] |
| Molecular Formula | C₈H₁₁ClN₂O | [5][6][10] |
| Molecular Weight | 186.64 g/mol | [5][6][10] |
| Melting Point | 97-100 °C (lit.) | [7] |
| Boiling Point | 384.1±22.0 °C (Predicted) | [7] |
| Density | 1.240 g/cm³ | [7] |
| pKa | 8.87±0.10 (Predicted) | [7] |
| LogP | 2.5 | [10] |
| Water Solubility | Slightly soluble | [7] |
| Appearance | Pale Yellow to Brown Powder/Crystal |
Experimental Protocols
Synthesis of 2-Butyl-4-hydroxymethyl Imidazole
This synthesis involves the reaction of valeroamidine hydrochloride and 1,3-dihydroxyacetone in the presence of ammonia.[6]
-
Materials:
-
Valeroamidine hydrochloride
-
1,3-dihydroxyacetone dimer
-
Methanol
-
Ammonia gas
-
50% Aqueous NaOH solution
-
Water
-
Acetone
-
-
Procedure:
-
A methanol solution of valeroamidine hydrochloride (1.40 M, 106 mmol) in a 300 cc autoclave is cooled to 0 °C.
-
Ammonia gas (1.06 mol) is added while maintaining the temperature between 0-20 °C.
-
A solution of 1,3-dihydroxyacetone (prepared by mixing 11.45 g, 63.36 mmol, of the dimer with 35 ml of methanol at 40 °C for 15 minutes then cooling to 20 °C) is added at 20-25 °C.[6]
-
The mixture is maintained at 25 °C for 45 minutes, then heated to 70 °C for 6 hours (observed pressure ~45 psi).[6]
-
After cooling to 20 °C, the solvent is evaporated in vacuo.
-
Water (40 ml) is added, followed by the slow addition of 50% aqueous NaOH solution (7.5 ml, 127.5 mmol) while keeping the temperature at 15-20 °C.
-
Crystallization is induced by adding seed crystals after approximately one-third of the NaOH solution has been added.[6]
-
The resulting slurry is aged at 20 °C for 4 hours and then at 0 °C for 1 hour.[6]
-
The product is filtered, washed with cold water (5 mL, 0-5 °C) and cold acetone (8 mL, 0-5 °C), and then dried in vacuo at 40 °C to yield 2-butyl-4-hydroxymethyl imidazole.[6]
-
Chlorination to form 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole
The subsequent chlorination of the hydroxymethyl imidazole is required to obtain the chloro-derivative. While the specific conditions for this step for this exact molecule were not detailed in the primary source, chlorination of imidazole rings can often be achieved using reagents like N-chlorosuccinimide (NCS).
Visualizations
General Synthetic Workflow for Substituted Imidazoles
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted imidazole, which would be applicable to this compound.
Caption: A generalized workflow for the synthesis and characterization of substituted imidazoles.
Signaling Pathways
There is no specific information available in the searched literature regarding the direct interaction of this compound with any signaling pathways. However, imidazole-containing compounds are known to be versatile in their biological activities, with some acting as enzyme inhibitors or receptor antagonists. For instance, derivatives of 2-butyl-4-chloro-1H-imidazole have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors.[1] Further research would be required to elucidate any specific biological targets or pathway modulation by this compound.
Conclusion
This technical guide has compiled the currently available physicochemical data for this compound. The significant lack of comprehensive experimental data for this specific molecule is a notable finding. To provide a useful resource for researchers, data for the more thoroughly characterized this compound-4-carboxaldehyde has been included, alongside a representative synthesis protocol for a closely related precursor. It is anticipated that this guide will serve as a valuable starting point for researchers working with this and related imidazole compounds, while also highlighting the need for further experimental characterization of this compound.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 158365-99-2 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 158365-99-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 9. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]
- 10. This compound-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Frontier of 2-Butyl-5-chloro-1H-imidazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-butyl-5-chloro-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, including hypertension, cancer, and fungal infections. The versatility of the imidazole ring allows for substitutions that modulate the pharmacological profile of the resulting compounds.[1][2][3][4]
Antihypertensive Activity
A prominent area of investigation for this class of compounds is their role as modulators of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[5] Derivatives have been synthesized and evaluated as Angiotensin II receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6][7]
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives [6][7]
| Compound ID | Substitution Pattern | IC50 (µM) |
| 4b | N-substituted with a specific phenacyl bromide derivative | 1.31 ± 0.026 |
| 4a, 4c-4f | Other N-substituted phenacyl bromide derivatives | (Specific values not detailed in the provided abstract) |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored, with studies revealing their ability to inhibit cancer cell proliferation.[8]
Table 2: Anticancer Activity of 2-(2-butyl-4-chloro-5-formyl-1H-imidazole-1-yl)-N-phenylacetamide Derivatives [8]
| Compound ID | Cell Line | IC50 (nM) |
| 5d | SiHa (Human cervical cancer) | 31 |
| 5d | Caski (Human cervical cancer) | 35 |
| 5d | HaCaT (Normal keratinocyte) | 50 |
Antifungal Activity
The imidazole core is a well-established pharmacophore in antifungal drug discovery.[9][10][11][12] The precursor, this compound-4-carboxaldehyde, serves as a key intermediate in the synthesis of novel antifungal agents.[13] While specific quantitative data for direct derivatives is not extensively detailed in the provided results, the general activity of related imidazole and benzimidazole compounds is well-documented.
Table 3: Antifungal Activity of Selected Benzimidazole Derivatives (Illustrative of the potential of the imidazole scaffold) [9]
| Compound ID | Fungal Strain | IC50 (µg/mL) |
| 4m | C. gloeosporioides | 20.76 |
| 4m | A. solani | 27.58 |
| 4m | F. solani | 18.60 |
| 7f | B. cinerea | 13.36 |
| 5b | C. gloeosporioides | 11.38 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of this compound derivatives.
Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives[6]
This two-step protocol involves the alkylation of a starting imidazole followed by reduction.
-
Alkylation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is reacted with various phenacyl bromides. This step introduces different substituents at the N-1 position of the imidazole ring.
-
Reduction: The resulting intermediate compounds are then reduced using sodium borohydride to yield the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay[6][7]
The ACE inhibitory activity of the synthesized compounds is assessed to determine their potential as antihypertensive agents.
-
Enzyme and Substrate Preparation: A solution of ACE (from rabbit lung) and the substrate Hippuryl-Histidyl-Leucine (HHL) is prepared in a suitable buffer.
-
Incubation: The synthesized compounds (test samples) are pre-incubated with the ACE solution at 37°C.
-
Reaction Initiation: The HHL substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Quantification: The reaction is stopped after a defined period by adding an acid. The amount of hippuric acid released is quantified by spectrophotometry.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the ACE activity (IC50) is calculated from a dose-response curve.
MTT Assay for Anticancer Activity[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., SiHa, Caski) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
Mycelium Growth Rate Method for Antifungal Activity[9]
This method is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar at various concentrations.
-
Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the compound-containing agar plate.
-
Incubation: The plates are incubated at a specific temperature until the mycelial growth in the control plate reaches the edge.
-
Growth Measurement: The diameter of the fungal colony is measured.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The IC50 value, the concentration that inhibits 50% of mycelial growth, can then be determined.
Visualizing Biological Pathways and Workflows
Graphical representations are invaluable for understanding complex biological systems and experimental procedures.
Caption: Inhibition points of antihypertensive drugs in the Renin-Angiotensin System.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a critical intermediate in the synthesis of pharmaceuticals, most notably the angiotensin II receptor antagonist, Losartan. This document details its chemical properties, synthesis methodologies with experimental protocols, and its role in the development of therapeutic agents.
Core Compound Properties
This compound-4-carboxaldehyde, also known by synonyms such as 2-butyl-4-chloro-5-formylimidazole and BCFI, is a yellow crystalline powder.[1] It serves as a fundamental building block in the synthesis of various bioactive molecules due to its unique structure and reactivity.[1] Its chlorinated and aldehyde functionalities enhance its utility in developing novel therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound-4-carboxaldehyde
| Property | Value | Reference |
| CAS Number | 83857-96-9 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O | [1][2] |
| Molecular Weight | 186.64 g/mol | [2] |
| Purity | >98.0% (GC) | [2] |
| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |
| Melting Point | 96 - 103 °C | [1] |
| Density | 1.30 g/cm³ | [1] |
Synthesis Methodologies and Experimental Protocols
The synthesis of this compound-4-carboxaldehyde is a crucial step in the production of Losartan and other pharmaceuticals. Several synthetic routes have been developed, with the Vilsmeier-Haack reaction being a prominent method.
Synthesis via Vilsmeier-Haack Reaction
A highly efficient method for synthesizing this compound-4-carboxaldehyde involves the directed Vilsmeier formylation of a suitable precursor.[3] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on the general principles of the Vilsmeier-Haack reaction as applied to imidazole precursors.
Materials:
-
2-Butyl-1H-imidazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, cool a flask containing DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring. The reaction is exothermic and should be kept cool to form the Vilsmeier reagent (a chloroiminium salt).
-
Formylation: Dissolve the 2-butyl-1H-imidazol-5(4H)-one in a suitable anhydrous solvent. Slowly add the prepared Vilsmeier reagent to this solution, maintaining a low temperature.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to a neutral or slightly alkaline pH.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound-4-carboxaldehyde.
Table 2: Representative Quantitative Data for Synthesis
| Synthesis Step | Reagents | Conditions | Yield | Purity (HPLC) | Reference |
| Vilsmeier-Haack Formylation | 2-Butyl-1H-imidazol-5(4H)-one, POCl₃, DMF | - | 8.42g from 9.8g starting material | 99.5% | A Chinese patent describes a similar process. |
Synthesis from 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
Another synthetic route involves the oxidation of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole.
Experimental Protocol: Oxidation of an Alcohol Precursor
This protocol is a modified procedure based on a described method.[4]
Materials:
-
2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
-
Iodine (I₂)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, add 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (e.g., 750.1 mg) and toluene (10 mL).[4]
-
Addition of Base: Add a solution of sodium bicarbonate (1.00 g in 10 mL of deionized water) to the slurry.[4]
-
Catalytic Oxidation: At 20 °C, add solid iodine (2.03 g) followed by solid TEMPO (62 mg).[4]
-
Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). Upon completion, perform an appropriate aqueous work-up and extraction with an organic solvent.
-
Purification: Purify the crude product by a suitable method such as column chromatography to obtain 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
Application in Pharmaceutical Synthesis: The Case of Losartan
This compound-4-carboxaldehyde is a cornerstone intermediate in the synthesis of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension.[5][6]
Synthesis of Losartan
The synthesis of Losartan from this intermediate typically involves an N-alkylation step followed by further functional group manipulations.
Experimental Workflow: Synthesis of a Losartan Precursor
The following diagram illustrates a key step in the synthesis of a Losartan precursor from this compound-4-carboxaldehyde.
Caption: N-alkylation step in Losartan synthesis.[4]
A described method involves reacting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 4'-(bromomethyl)-2-cyanobiphenyl in the presence of potassium carbonate in DMF at 40°C for 6 hours.[4]
Mechanism of Action of Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)
Losartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor.[5] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[7][8]
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Losartan
The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.
Caption: The RAAS pathway and the inhibitory action of Losartan.[5][7]
Angiotensin II binding to the AT₁ receptor leads to a cascade of downstream signaling events that contribute to increased blood pressure.[9][10]
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways activated by angiotensin II binding to the AT₁ receptor, which are subsequently blocked by Losartan.
Caption: Simplified Angiotensin II signaling pathways via the AT₁ receptor.[11]
Other Potential Applications
While its primary use is in the synthesis of Losartan, research indicates that this compound-4-carboxaldehyde and its derivatives have potential applications in other areas of pharmaceutical and agrochemical development.[1][6] The imidazole core is a versatile scaffold, and derivatives have been explored for activities such as antifungal and antibacterial agents.[1] Furthermore, new N-substituted derivatives of 2-butyl-4-chloro-1H-imidazole have been synthesized and investigated as potential ACE inhibitors.[12][13]
Conclusion
This compound-4-carboxaldehyde is a high-value pharmaceutical intermediate with a well-established role in the synthesis of the blockbuster antihypertensive drug, Losartan. Its synthesis, primarily through methods like the Vilsmeier-Haack reaction, is a critical process in the pharmaceutical industry. A thorough understanding of its chemistry, synthesis, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development. The versatility of the imidazole scaffold suggests that this intermediate will continue to be a valuable building block for the creation of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound-4-carboxaldehyde [cymitquimica.com]
- 3. banglajol.info [banglajol.info]
- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan - Wikipedia [en.wikipedia.org]
- 6. apicule.com [apicule.com]
- 7. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Linchpin of Losartan Synthesis: A Technical Guide to the Role of 2-Butyl-5-Chloro-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Losartan, a potent and widely prescribed angiotensin II receptor antagonist for the management of hypertension, owes its intricate molecular architecture to a series of precise chemical transformations. At the heart of its most common synthetic routes lies a critical building block: a substituted imidazole. This technical guide provides an in-depth exploration of the pivotal role of 2-butyl-4-chloro-1H-imidazole derivatives, primarily 2-butyl-4-chloro-5-formylimidazole (BCFI) and 2-butyl-4-chloro-5-hydroxymethylimidazole, in the synthesis of Losartan. We will delve into detailed experimental protocols, present quantitative data for key reaction steps, and visualize the synthetic pathways to offer a comprehensive resource for professionals in the field of drug development and organic synthesis.
The Core Intermediate: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)
The journey to Losartan often begins with the synthesis of the key imidazole intermediate, 2-butyl-4-chloro-5-formylimidazole (BCFI). The quality and yield of this intermediate are paramount for the overall efficiency of the Losartan manufacturing process. Several methods for its preparation have been reported, with a common approach involving the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of BCFI
A widely adopted method for the synthesis of BCFI involves the reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a chlorinating agent like phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Procedure:
-
To a freshly prepared solution of methanolic sodium hydroxide, glycine is added at a controlled temperature of 30-35°C and stirred.
-
Methyl pentanimidate is then added to the suspension and the mixture is stirred for 5-6 hours.
-
The solvent is distilled off under vacuum at a temperature below 50°C.
-
Toluene is added to the residue, followed by the slow addition of phosphorus oxychloride at 30-80°C over 60 minutes.
-
N,N-dimethylformamide is then added slowly over 2-3 hours, and the reaction mixture is heated to 100°C for 2-3 hours.
-
After cooling, the reaction mass is quenched in cold water.
-
The pH is adjusted to 1.2-1.3 with an aqueous sodium hydroxide solution.
-
The mixture is filtered, and the organic layer is separated, washed with water, and treated with activated carbon.
-
The toluene solution is concentrated under vacuum and cooled to 0-5°C to crystallize the product.
-
The resulting crystalline 2-butyl-4-chloro-5-formylimidazole is filtered, washed with chilled toluene, and dried.[1]
| Step | Product | Key Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 2-butyl-4-chloro-5-formylimidazole | Glycine, Methyl pentanimidate, POCl3, DMF | ~70 | >99.5 | [1][2] |
| 2 | 2-butyl-4-chloro-5-hydroxymethylimidazole | 2-butyl-4-chloro-5-formylimidazole, Sodium borohydride | Quantitative | High | [3] |
The Main Event: Constructing the Losartan Molecule
With the key imidazole intermediate in hand, the subsequent steps focus on coupling it with a biphenyl moiety and forming the characteristic tetrazole ring. Two primary strategies are commonly employed: a traditional linear approach and a more convergent approach utilizing a Suzuki coupling reaction.
Logical Relationship: Synthetic Strategies for Losartan
Caption: Comparison of Linear and Convergent Synthetic Routes to Losartan.
Experimental Workflow: Linear Synthesis of Losartan
This pathway involves the sequential modification of the imidazole intermediate.
Caption: Step-by-step workflow for the linear synthesis of Losartan from BCFI.
Experimental Protocol: Linear Synthesis
Step 1: Alkylation of BCFI 2-n-butyl-4-chloro-5-formyl imidazole is reacted with 4'-(Bromomethyl)-2-cyanobiphenyl in the presence of potassium carbonate in acetonitrile to yield 'cyano aldehyde'.[4]
Step 2: Reduction to Cyano Alcohol The resulting 'cyano aldehyde' is then reduced using sodium borohydride to form the 'cyano alcohol', 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)-imidazole. This reduction is often carried out in a mixture of toluene and methanol. The product can be obtained with a yield of 86% and a purity of over 98%.[5]
Step 3: Tetrazole Formation The 'cyano alcohol' is reacted with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a suitable solvent like toluene. The reaction is typically heated to 90-95°C for 35-45 hours. After completion, the reaction mixture is worked up to isolate Losartan. This final step can achieve a yield of around 89%.[6]
| Step | Product | Key Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 1-((2'-Cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole | BCFI, 4'-(Bromomethyl)-2-cyanobiphenyl, K2CO3 | High | - | [4] |
| 2 | 1-((2'-Cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | "Cyano aldehyde", Sodium borohydride | 86 | >98 | [5] |
| 3 | Losartan | "Cyano alcohol", Sodium azide, Triethylamine hydrochloride | 89 | High | [6] |
Convergent Synthesis via Suzuki Coupling
A more modern and often higher-yielding approach involves a palladium-catalyzed Suzuki coupling reaction. This strategy joins two complex fragments late in the synthesis.
Experimental Protocol: Suzuki Coupling Approach
Step 1: Preparation of Coupling Partners One coupling partner is 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol, which is prepared by the alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4-bromobenzyl bromide followed by reduction with sodium borohydride.[3][7] The other partner is a boronic acid derivative of the protected tetrazole-biphenyl moiety.
Step 2: Suzuki Coupling The two partners are reacted in the presence of a palladium catalyst and a base. A recent study demonstrated the use of bio-derived palladium nanoparticles as a sustainable catalyst for the coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid to form a key biphenyl intermediate with a 98% yield.[8]
Step 3: Deprotection The coupled product, often protected with a trityl group on the tetrazole ring, is then deprotected using an acid, such as 12% aqueous HCl in THF, to yield Losartan.[3] The final product can be obtained in high yield (88.5%) and purity (98.8%).[9]
| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |
| 1 | Formation of Biphenyl Intermediate | 2-bromobenzonitrile, 4-methylphenylboronic acid, PdNPs | 98 | - | [8] |
| 2 | Final Deprotection | Trityl-Losartan, Aqueous HCl | 88.5 | 98.8 | [9] |
Purification of Losartan
Regardless of the synthetic route, the final step involves the purification of Losartan. This is often achieved by crystallization. A common procedure involves dissolving the crude Losartan in a suitable solvent like isopropanol or methanol, followed by the addition of an anti-solvent such as water or n-heptane to induce crystallization. The pH is carefully controlled during this process to ensure the precipitation of the desired product in high purity.[10][11]
References
- 1. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 2. banglajol.info [banglajol.info]
- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SI21424A - Procedure of purification of losartan - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of public spectroscopic data for 2-butyl-5-chloro-1H-imidazole, this technical guide focuses on the closely related and well-documented derivative, This compound-4-carbaldehyde . This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antifungal and antibacterial agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quality control, and further development in medicinal chemistry.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound-4-carbaldehyde. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for its spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound-4-carbaldehyde. Where precise experimental data is not publicly available, typical chemical shift and absorption frequency ranges for the specific functional groups are provided based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~2.8 | t | 2H | Methylene (-CH2-) adjacent to imidazole |
| ~1.7 | sextet | 2H | Methylene (-CH2-) |
| ~1.4 | sextet | 2H | Methylene (-CH2-) |
| ~0.9 | t | 3H | Methyl (-CH3) |
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 190 - 200 | Aldehyde Carbonyl (C=O)[1] |
| 125 - 150 | Imidazole Ring Carbons |
| 40 - 45 | Methylene (-CH2-) adjacent to imidazole |
| 25 - 35 | Methylene (-CH2-) |
| 16 - 25 | Methylene (-CH2-) |
| 10 - 15 | Methyl (-CH3)[1] |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3437 | Strong, Broad | N-H Stretch (imidazole ring)[2] |
| 3100 - 3000 | Medium | C-H Stretch (aromatic/imidazole ring)[3] |
| 3000 - 2850 | Medium | C-H Stretch (aliphatic butyl chain)[3][4] |
| 2830 - 2695 | Medium | C-H Stretch (aldehyde)[3][5] |
| 1740 - 1720 | Strong | C=O Stretch (aldehyde carbonyl)[5][6] |
| ~1681 | Medium | C=N Stretch (imidazole ring)[2] |
| 1600 - 1475 | Weak-Medium | C=C Stretch (aromatic/imidazole ring)[7] |
| 850 - 550 | Medium | C-Cl Stretch[4] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 186/188 | Molecular ion peak (M+) and M+2 peak, indicating the presence of one chlorine atom. |
| Fragments | Fragmentation pattern would likely involve loss of the butyl chain, the aldehyde group, and cleavage of the imidazole ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
1H NMR Acquisition:
-
The 1H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
The 13C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Impact (EI) is a common ionization technique for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound-4-carbaldehyde.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Aldehyde IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. eng.uc.edu [eng.uc.edu]
CAS number 83857-96-9 properties and hazards
An In-depth Technical Guide to 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with 2-Butyl-4-chloro-5-formylimidazole, CAS Number 83857-96-9. This compound, a key intermediate in the pharmaceutical industry, is primarily utilized in the synthesis of Angiotensin II receptor blockers (ARBs), most notably the antihypertensive drug Losartan.[[“]][[“]][3] This document details its physicochemical characteristics, presents established synthesis protocols, and outlines its biological significance by examining the mechanism of action of its principal downstream product, Losartan. Safety and handling information is also provided to ensure its proper use in a research and development setting.
Chemical and Physical Properties
2-Butyl-4-chloro-5-formylimidazole is a yellow to brown solid crystalline powder.[[“]][4][5][6] It is soluble in organic solvents like methanol but is only slightly soluble in water.[[“]][3][5] Its identification and core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83857-96-9 | [[“]][7] |
| IUPAC Name | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | [8][9] |
| Synonyms | BCFI, 2-Butyl-4-chloro-5-formylimidazole, Losartan EP Impurity D, Losartan Related Compound A | [[“]][5][8] |
| Molecular Formula | C₈H₁₁ClN₂O | [4][5][10] |
| Molecular Weight | 186.64 g/mol | [5][7][10] |
| Appearance | Pale Yellow to Brown crystalline powder/solid | [[“]][4][5] |
| Melting Point | 97-100 °C | [[“]][4][5][10] |
| Boiling Point | 384.1 ± 22.0 °C (Predicted) | [[“]][5] |
| Density | 1.240 g/cm³ | [[“]][4] |
| Solubility | Slightly soluble in water; Soluble in methanol | [[“]][3][5] |
| pKa | 8.87 ± 0.10 (Predicted) | [[“]][5] |
| LogP | 2.5 (at 25°C and pH 7.1) | [5] |
| SMILES | CCCCc1nc(C=O)c(Cl)[nH]1 | [4][7][10] |
Synthesis and Purification
The synthesis of 2-Butyl-4-chloro-5-formylimidazole is a critical step in the manufacturing of Losartan and related compounds. Several synthetic routes have been established, often differing in starting materials and reaction conditions to optimize for yield, purity, and industrial scalability.
Common Synthetic Routes:
-
Glycine-Based Synthesis: A widely used industrial method starts with glycine and methyl pentanimidate.[5][9] The initial condensation product, (pentanimidoylamino)acetic acid, undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF) to achieve cyclization, chlorination, and formylation in a single step.[5]
-
Valeronitrile-Based Synthesis: This route begins with valeronitrile, which is converted to an intermediate such as methyl pentanimidate before reacting further to form the imidazole ring.[11][12]
-
Pentamidine-Based Synthesis: Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction and subsequent reaction with phosphorus oxychloride and DMF.[[“]][13]
Post-synthesis purification is crucial to achieve the high purity required for pharmaceutical applications. Standard procedures involve quenching the reaction, extracting the product into an organic solvent like toluene, washing the organic layer, and inducing crystallization by cooling.[5][9] Treatment with activated carbon may be used to remove colored impurities.[5]
Detailed Experimental Protocol (Glycine-Based Route)
The following protocol is adapted from a patented industrial manufacturing process and provides a detailed methodology for the synthesis and purification of 2-Butyl-4-chloro-5-formylimidazole.[9]
-
Preparation of Methanolic Sodium Hydroxide: Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.
-
Initial Reaction: Add 25 kg of Glycine to the methanolic sodium hydroxide solution at 30-35°C and stir for 15 minutes.
-
Addition of Imidate: Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.
-
Solvent Removal: Distill the solvent under vacuum at a temperature below 50°C to obtain a residue.
-
Vilsmeier-Haack Reaction: Add 250 L of Toluene to the residue, followed by the addition of 160 kg of Phosphorus oxychloride at 30-80°C over 60 minutes. Subsequently, slowly add 75 kg of N,N-dimethyl formamide over 2-3 hours.
-
Reaction Completion: Heat the reaction mixture to 100°C and stir for 2-3 hours.
-
Quenching: Cool the mixture to 30°C and quench the reaction mass by adding it to 130 L of cold water, maintaining the temperature below 25°C.
-
Purification and Extraction:
-
Add 15 kg of a filter aid (e.g., hi-flow) and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.
-
Filter the mixture and wash the filter cake with 50 L of Toluene.
-
Separate the organic (Toluene) and aqueous layers, discarding the aqueous layer.
-
Wash the Toluene layer twice with 200 L of water each time.
-
Add 4 kg of activated carbon to the Toluene layer and stir for 30 minutes at 30-35°C.
-
-
Crystallization and Isolation:
-
Filter the mixture through a sparkler filter and wash with 50 L of Toluene.
-
Collect the combined Toluene filtrate and concentrate it to approximately 50% of its volume under vacuum at 50-55°C.
-
Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.
-
Isolate the crystalline product by centrifugation.
-
Wash the product with 15 L of chilled Toluene.
-
-
Drying: Dry the final product at 50-55°C in a Rotary Vacuum Drier until the loss on drying (LOD) is below 0.5%.
Experimental Workflow Diagram
Caption: Glycine-based synthesis and purification workflow.
Biological Significance and Role in Drug Development
The primary biological and pharmacological significance of 2-Butyl-4-chloro-5-formylimidazole stems from its role as a direct precursor to Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[[“]][[“]][7] Losartan is a widely prescribed medication for treating hypertension and protecting against kidney damage in diabetic patients.[3] Therefore, the synthesis of this intermediate is a critical step in producing a therapeutically active pharmaceutical ingredient.
The conversion of 2-Butyl-4-chloro-5-formylimidazole to Losartan involves further chemical modifications, including coupling with a biphenyl moiety and the formation of a tetrazole ring.[14][15]
Mechanism of Action of Losartan and the Renin-Angiotensin System
To understand the importance of this intermediate, one must understand the mechanism of its end-product, Losartan. Losartan functions by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3]
-
Angiotensin II Production: The RAAS cascade begins when the liver produces angiotensinogen, which is cleaved by renin (from the kidneys) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[3]
-
AT1 Receptor Activation: Angiotensin II exerts its effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor found in tissues like vascular smooth muscle, the heart, and adrenal glands.[3][6][16]
-
Downstream Signaling: Activation of the AT1 receptor by angiotensin II triggers a signaling cascade via Gq/11 proteins.[16] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, vasoconstriction, and an increase in blood pressure.[6][7]
-
Point of Inhibition: Losartan selectively and competitively blocks the AT1 receptor, preventing angiotensin II from binding.[3][7] This inhibition prevents the downstream signaling cascade, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure.[3]
Angiotensin II Signaling Pathway Diagram
Caption: Losartan blocks Angiotensin II binding to the AT1 receptor.
Hazards, Toxicology, and Safety
2-Butyl-4-chloro-5-formylimidazole is classified as an irritant and is hazardous to the aquatic environment.[[“]][5][17] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical.[18][19] Work should be conducted in a well-ventilated area or fume hood.[18]
| Hazard Type | Information | Reference(s) |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [5][20] |
| Signal Word | Warning | [5][19] |
| Hazard Codes | Xi (Irritant), N (Dangerous for the environment) | [[“]][5][17] |
| Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects. | [5][19] |
| Risk Statements | R43: May cause sensitization by skin contact. R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [[“]][17][21] |
| Precautionary Statements | P261, P273, P280, P302+P352, P391, P501 | [5][19] |
| First Aid | Skin: Wash off with soap and plenty of water.[19] Eyes: Flush with water.[19] Inhalation: Move to fresh air.[18][19] Ingestion: Rinse mouth with water; do not induce vomiting.[18][19] Seek medical attention if symptoms persist. | [18][19] |
| Toxicology | Oral LD50 (Rat): > 2000 mg/kg bw Dermal LD50 (Rat): > 2000 mg/kg bw Aquatic Toxicity (Fish, LC50): 32.7 mg/L (96 h) | [22] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[[“]][5][18] Inert atmosphere recommended.[[“]][5] | [[“]][5][18] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[18][19][21] | [18][19][21] |
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 14. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 15. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]
- 16. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 17. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 18. US20100222597A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. echemi.com [echemi.com]
An In-Depth Technical Guide on the Mechanism of Action of 2-Butyl-5-chloro-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-butyl-5-chloro-1H-imidazole derivatives, a class of compounds that have garnered significant interest in pharmaceutical research, primarily for their potent antihypertensive properties. These derivatives primarily exert their effects by targeting the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The core mechanisms involve the inhibition of Angiotensin-Converting Enzyme (ACE) and the antagonism of the Angiotensin II Type 1 (AT1) receptor.
Core Mechanisms of Action
The antihypertensive effects of this compound derivatives are predominantly attributed to their interaction with two key components of the Renin-Angiotensin System:
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Certain derivatives of this compound act as inhibitors of ACE. This enzyme is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. By inhibiting ACE, these compounds reduce the levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.
-
Angiotensin II Receptor Antagonism: Other derivatives function as antagonists of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, by binding to the AT1 receptor. By blocking this interaction, these imidazole derivatives prevent the downstream signaling cascades initiated by Angiotensin II, resulting in vasodilation and a reduction in blood pressure.
Quantitative Data on Biological Activity
The biological efficacy of various this compound derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory potency.
| Compound ID | Target | IC50 Value (µM) | Reference |
| ACE Inhibitors | |||
| Compound 4b (N-substituted-2-butyl-4-chloro-1H-imidazole derivative) | ACE | 1.31 ± 0.026 | [1][2] |
| Compound 4f (N-substituted-2-butyl-4-chloro-1H-imidazole derivative) | ACE | 7.57 ± 0.085 | [1] |
| Lisinopril (Standard) | ACE | 0.3 ± 0.135 | [1] |
| Angiotensin II Receptor Antagonists | |||
| S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt) | Angiotensin II Receptor | 40 | [3] |
Signaling Pathways
The interaction of this compound derivatives with the Renin-Angiotensin System disrupts key signaling pathways involved in blood pressure regulation.
Figure 1: Overview of the Renin-Angiotensin System and points of intervention by this compound derivatives.
Upon binding of Angiotensin II to its AT1 receptor, a cascade of intracellular signaling events is initiated. This primarily involves the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in cellular responses such as smooth muscle contraction.
Figure 2: Angiotensin II Type 1 (AT1) receptor downstream signaling pathway and the inhibitory action of AT1 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of ACE.
Figure 3: General workflow for an in vitro ACE inhibition assay.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Assay Buffer (e.g., 50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Lisinopril)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ACE in the assay buffer.
-
Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
In a microplate or microcentrifuge tubes, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the HHL substrate solution.
-
Incubate the mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification:
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in deionized water.
-
Measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Angiotensin II Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.
Figure 4: General workflow for an Angiotensin II receptor binding assay.
Materials:
-
Cell membranes expressing the human AT1 receptor
-
Radiolabeled Angiotensin II (e.g., [³H]Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)
-
Binding Buffer (e.g., 75 mM Tris-HCl, 1 mM EDTA, 12.5 mM MgCl₂, and 0.1% BSA, pH 7.4)
-
Test compounds (this compound derivatives)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the AT1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In reaction tubes, combine the cell membranes, the radiolabeled Angiotensin II, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of displacement of the radioligand by the test compound at each concentration.
-
Calculate the IC50 value, and subsequently the inhibition constant (Ki), from the competition binding curve.
-
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the treatment of hypertension. Their primary mechanism of action involves the inhibition of the Renin-Angiotensin System, either through direct inhibition of ACE or by antagonizing the AT1 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the characterization and optimization of these and similar therapeutic agents. Further structure-activity relationship (SAR) studies will be instrumental in designing new derivatives with enhanced potency and improved pharmacokinetic profiles.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 2-Butyl-5-chloro-1H-imidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-butyl-5-chloro-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the primary therapeutic targets for analogs of this compound, with a focus on cardiovascular, oncological, and antimicrobial applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.
Angiotensin II Receptor Antagonism
A primary and well-established therapeutic target for this compound analogs is the Angiotensin II Receptor Type 1 (AT1R). Blockade of this receptor is a cornerstone of modern antihypertensive therapy. Analogs of this imidazole scaffold have shown potent and selective antagonism of the AT1R, leading to vasodilation and a reduction in blood pressure.
Quantitative Data: AT1R Binding Affinity
| Compound Name | Target | Assay System | IC50 Value | Reference |
| 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid (S-8307) | AT1 Receptor | Rat adrenal cortical membranes | 4 x 10-5 M | [1] |
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
This protocol outlines a standard method for determining the binding affinity of this compound analogs to the AT1 receptor using a radiolabeled ligand.
1. Materials:
- Membrane Preparation: Rat liver or adrenal cortical membranes, which are rich in AT1 receptors.
- Radioligand: 125I-[Sar1, Ile8]Angiotensin II.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA).
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20.
- Test Compounds: this compound analogs at various concentrations.
- Unlabeled Ligand: Angiotensin II for determining non-specific binding.
- Scintillation Cocktail and Scintillation Counter .
- Glass fiber filters .
2. Procedure:
- Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
- 50 µL of assay buffer (for total binding).
- 50 µL of unlabeled Angiotensin II (10 µM final concentration, for non-specific binding).
- 50 µL of test compound at various dilutions.
- Add 50 µL of the radioligand (e.g., 50 pM final concentration) to all wells.
- Add 100 µL of the membrane preparation to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Angiotensin II Receptor Signaling
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound analogs.
Angiotensin-Converting Enzyme (ACE) Inhibition
Another significant target for this class of compounds is the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-validated strategy for the treatment of hypertension and heart failure.
Quantitative Data: ACE Inhibitory Activity
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 4b | N-substituted 2-butyl-4-chloro-1H-imidazole derivative | 1.31 ± 0.026 | [2] |
| 4f | N-substituted 2-butyl-4-chloro-1H-imidazole derivative | 7.57 ± 0.085 | [2] |
| 4i | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone | 3.60 | [3] |
| 4l | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone | 2.24 | [3] |
| 4q | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone | 2.68 | [3] |
| Lisinopril (Standard) | - | 0.3 ± 0.135 | [2] |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common fluorometric method for assessing the ACE inhibitory activity of test compounds.
1. Materials:
- ACE Enzyme: From rabbit lung.
- Substrate: N-Hippuryl-His-Leu (HHL).
- Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.
- o-phthaldialdehyde (OPA) reagent: For derivatization of the product.
- Test Compounds: this compound analogs at various concentrations.
- Positive Control: Captopril or Lisinopril.
- Fluorometer .
2. Procedure:
- Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of ACE solution (e.g., 2 mU/mL) and 20 µL of the test compound or positive control at various concentrations. Incubate for 10 minutes at 37°C.
- Substrate Addition: Add 160 µL of the HHL substrate solution (e.g., 0.5 mg/mL in assay buffer) to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
- Product Extraction: Add 1.5 mL of ethyl acetate to each well, vortex, and centrifuge. Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
- Derivatization: Reconstitute the dried residue in 1 mL of assay buffer. Add 100 µL of OPA reagent and incubate for 10 minutes at room temperature.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 495 nm.
3. Data Analysis:
- Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value using non-linear regression analysis.
Experimental Workflow: ACE Inhibition Assay
Caption: Workflow for the in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.
Anticancer Activity
Emerging research has highlighted the potential of imidazole-based compounds as anticancer agents. While data specifically for this compound analogs is limited, the broader class of imidazole derivatives has shown cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Materials:
- Cancer Cell Lines: e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung).
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS).
- Solubilization Solution: e.g., DMSO, isopropanol with 0.04 M HCl.
- Test Compounds: this compound analogs at various concentrations.
- Positive Control: Doxorubicin or other known cytotoxic agent.
- Microplate Reader .
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Remove the medium and add fresh medium containing the test compounds at various concentrations. Include wells for untreated controls and a positive control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
- Plot the percentage of viability against the logarithm of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
The imidazole core is a well-known pharmacophore in many antifungal and antibacterial agents. Analogs of this compound may therefore possess antimicrobial properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Specific MIC values for a broad range of this compound analogs against various microbial strains are not extensively documented in publicly available literature. This is a promising area for further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Materials:
- Bacterial or Fungal Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.
- Growth Medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
- Test Compounds: this compound analogs at various concentrations.
- Positive Control: Ciprofloxacin for bacteria, Fluconazole for fungi.
- 96-well microtiter plates .
- Spectrophotometer .
2. Procedure:
- Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate growth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution: Perform a two-fold serial dilution of the test compounds and positive controls in the growth medium directly in the 96-well plate.
- Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
3. Data Analysis:
- Record the MIC value for each test compound against each microbial strain.
Conclusion
Analogs of this compound represent a versatile scaffold with significant therapeutic potential. The primary and most well-documented targets are the Angiotensin II Type 1 Receptor and the Angiotensin-Converting Enzyme, positioning these compounds as promising candidates for the development of novel antihypertensive agents. Furthermore, preliminary evidence suggests potential applications in oncology and infectious diseases, although further research is required to fully elucidate their efficacy and mechanisms of action in these areas. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further explore and develop the therapeutic applications of this important class of molecules.
References
- 1. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Literature Review of 2-Butyl-5-chloro-1H-imidazole Applications
A Technical Guide for Researchers and Drug Development Professionals
The heterocyclic compound, 2-butyl-5-chloro-1H-imidazole, and its derivatives represent a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth review of its applications, focusing on its pivotal role as a synthetic intermediate in the development of pharmaceuticals. Quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its utility.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key intermediate in the synthesis of various therapeutic agents. Its structural features, including the imidazole core, the butyl group, and the chlorine atom, provide a versatile scaffold for the development of bioactive molecules.
Angiotensin II Receptor Antagonists: The Losartan Story
The most prominent application of this compound derivatives is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The aldehyde derivative, this compound-4-carboxaldehyde (often referred to as BCFI), is a critical precursor in the industrial synthesis of Losartan.[1][2] Losartan was the first of this class of antihypertensives to be marketed and is used to treat high blood pressure, diabetic nephropathy, and to reduce the risk of stroke.[3]
The synthesis of Losartan from BCFI involves a multi-step process, including an alkylation reaction to introduce the biphenyl tetrazole moiety, followed by the reduction of the aldehyde group to a hydroxymethyl group.[4]
Angiotensin-Converting Enzyme (ACE) Inhibitors
Derivatives of 2-butyl-4-chloro-1H-imidazole have also been investigated as potential angiotensin-converting enzyme (ACE) inhibitors.[5][6] ACE inhibitors are another class of antihypertensive drugs that act on the renin-angiotensin-aldosterone system. Research has shown that N-substituted derivatives of 2-butyl-4-chloro-1H-imidazole exhibit significant ACE inhibitory activity in vitro.[5][6]
Antimicrobial and Antifungal Potential
The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents.[7][8] Consequently, derivatives of this compound have been explored for their potential antimicrobial properties.[7] While specific minimum inhibitory concentration (MIC) data for derivatives of this compound is not extensively reported in the readily available literature, the broader class of imidazole-containing compounds has demonstrated significant activity against various bacterial and fungal strains.[2]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity and synthesis yields of this compound derivatives.
Table 1: In Vitro ACE Inhibitory Activity of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives [7]
| Compound | IC₅₀ (μM) |
| Derivative 4b | 1.31 ± 0.026 |
| Derivative 4f | 7.57 ± 0.085 |
| Lisinopril (Standard) | 0.3 ± 0.135 |
Table 2: Synthesis Yields for Key Intermediates in Losartan Synthesis
| Reaction Step | Product | Yield (%) | Reference |
| Oxidation of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Not specified | |
| N-alkylation of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole | 2-[4-[(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl)methyl]phenyl]benzonitrile | ~39% (in dry ethanol and NaOMe), 52% (in DMF and NaOMe) | |
| Condensation of BCFI with substituted anilines | (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues | Good | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)
Method 1: Directed Vilsmeier Formylation [1]
-
Reactants: Methyl pentanimidate and glycine.
-
Reagents: Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).
-
Procedure:
Method 2: Oxidation of 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
-
Starting Material: 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole.
-
Reagents: Toluene, sodium bicarbonate solution, solid iodine, and TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).
-
Procedure:
-
Weigh 750.1 mg of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole into a 100 mL round bottom flask with a magnetic stirring bar.
-
Add 10 mL of toluene and stir the mixture.
-
Add a solution of 1.00 g of sodium bicarbonate in 10 mL of deionized water.
-
Charge the slurry with 2.03 g of solid iodine at 20 °C, followed by 62 mg of solid TEMPO.
-
Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives (Potential ACE Inhibitors)[5]
-
Starting Material: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
-
Reagents: Various phenacyl bromides, sodium borohydride.
-
Procedure:
In Vitro ACE Inhibition Assay[7]
-
Materials: ACE enzyme extract, test compounds, standard inhibitor (Lisinopril), sodium borate buffer, 0.3 M sodium chloride, 5 mM Hippuryl-Histidyl-Leucine (HHL).
-
Procedure:
-
Pre-incubate the ACE enzyme extract with various concentrations of the test compounds (ranging from 250 nM to 25 μM) and the standard lisinopril (100–500 nM) for 10 minutes at 37 °C.[7]
-
Initiate the reaction by adding sodium borate buffer containing 0.3 M sodium chloride and 5 mM HHL.[7]
-
Incubate the reaction mixture for 30 minutes at 37 °C.[7]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the applications of this compound.
Caption: Synthetic workflow for Losartan from this compound-4-carboxaldehyde.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the point of inhibition by ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 7. chemimpex.com [chemimpex.com]
- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A Key Pharmaceutical Intermediate
For research and development purposes only. All chemical syntheses should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
This document outlines the common synthetic pathways for 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a crucial intermediate in the manufacturing of various pharmaceutical compounds.[1][2] The methodologies presented are based on publicly available scientific literature and patents.
Introduction
Substituted imidazoles are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many drugs.[3] this compound-4-carboxaldehyde, in particular, is a key building block for the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[3][4][5] This document provides an overview of the prevalent synthetic strategies, associated reaction data, and a generalized experimental workflow.
Synthetic Strategies
Several synthetic routes for this compound-4-carboxaldehyde have been reported, starting from different materials. The choice of a particular route may depend on factors such as the availability of starting materials, scalability, and overall yield. A summary of the common approaches is presented below.
| Starting Material(s) | Key Intermediates/Reagents | Reference(s) |
| Pentamidine hydrochloride and glyoxal | 2-Butyl-1H-imidazol-5(4H)-one, Phosphorus oxychloride, N,N-dimethylformamide (DMF) | [5][6] |
| 2-Butylimidazole | Bromine, Sodium sulfite, Formaldehyde, Manganese dioxide, Hydrochloric acid | [4] |
| Glycine and Methyl pentanimidate | Phosphorus oxychloride | [7] |
| Valeronitrile | Methanol, HCl gas, Glycine, Phosphorus oxychloride, DMF | [7] |
Generalized Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation of a common synthetic method starting from pentamidine hydrochloride and glyoxal, as described in the patent literature.[6]
Step 1: Condensation
Pentamidine hydrochloride undergoes a condensation reaction with glyoxal. The pH of the reaction mixture is maintained between 6.0 and 7.5.[6] This step leads to the formation of a transitional intermediate.[6]
Step 2: Dehydration
The intermediate from the condensation step is then subjected to dehydration under alkaline conditions to yield 2-butyl-1H-imidazol-5(4H)-one.[6]
Step 3: Vilsmeier-Haack Reaction
Finally, 2-butyl-1H-imidazol-5(4H)-one is treated with a Vilsmeier-Haack reagent, generated from phosphorus oxychloride and N,N-dimethylformamide (DMF), to produce the target compound, 2-butyl-4-chloro-5-formylimidazole.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound-4-carboxaldehyde from pentamidine hydrochloride and glyoxal.
Caption: A generalized workflow for the synthesis of this compound-4-carboxaldehyde.
Data Summary
The following table summarizes representative data for the synthesis of 2-butyl-4-chloro-5-formylimidazole. It is important to note that yields and purity can vary significantly based on the specific reaction conditions and purification methods used.
| Parameter | Value | Reference(s) |
| Physical Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 97-100 °C | [5] |
| Purity (by HPLC) | >99% | [7] |
| Overall Yield | ~71% (from glycine and methyl pentanimidate route) | [7] |
Conclusion
The synthesis of this compound-4-carboxaldehyde is a well-documented process with multiple established routes. The choice of a specific synthetic pathway will be dictated by the specific requirements of the research or manufacturing context. The information provided here serves as a high-level overview of the chemical principles and general procedures involved. The synthesis of the target molecule, this compound, would require an additional deformylation step from this intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | 83857-96-9 | FB19493 [biosynth.com]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 6. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
Application Notes: 2-Butyl-5-chloro-1H-imidazole in Agrochemical Synthesis
Introduction
2-Butyl-5-chloro-1H-imidazole and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of various bioactive molecules. While extensively documented as a key intermediate in the production of the antihypertensive drug Losartan, its structural motifs are increasingly being explored in the field of agrochemical research.[1][2] The presence of a substituted imidazole ring is common in many compounds with potent biological activity, including antifungal and antibacterial agents, making this scaffold a promising starting point for the development of novel crop protection agents.[1][3][4]
These application notes provide an overview of the synthetic utility of this compound, focusing on its potential application in creating new fungicides, bactericides, and herbicides. Detailed protocols, derived from established synthetic methodologies, are presented to guide researchers in the synthesis of key intermediates and potential agrochemical candidates.
Application in the Synthesis of Potential Fungicidal and Bactericidal Agents
The imidazole core is a well-established pharmacophore in many antifungal drugs. Derivatives of this compound can be synthesized to explore new chemical spaces for fungicidal and bactericidal activity. The primary synthetic strategy involves the modification of the imidazole ring at the N-1 position and the C-4/C-5 positions to produce a library of novel compounds for biological screening.
A key and widely used intermediate is this compound-4-carboxaldehyde (BCFI).[5][6] This compound provides a reactive aldehyde group that can be used in various condensation reactions to build more complex molecular architectures, such as chalcones and chromones, which have been investigated for their antimicrobial properties.[7]
Key Synthetic Intermediates and Reactions
The synthesis of agrochemical candidates from this compound typically proceeds through several key intermediates and reaction types. The general workflow involves the synthesis of a functionalized imidazole core, followed by diversification through reactions like N-alkylation and condensation.
2.1. Synthesis of this compound-4-carboxaldehyde (BCFI)
BCFI is a pivotal intermediate for many subsequent reactions.[5] One common method for its synthesis is the Vilsmeier-Haack reaction, which involves formylation and chlorination.
Caption: Synthesis of the key intermediate BCFI via the Vilsmeier-Haack reaction.
2.2. General Workflow for Derivative Synthesis
Starting from a functionalized imidazole, such as BCFI or the corresponding alcohol, a variety of derivatives can be synthesized. A common pathway is the N-alkylation of the imidazole ring, followed by modification of the substituent at the C-4 position. This approach allows for the introduction of diverse functional groups to modulate biological activity.
Caption: General workflow for synthesizing potential agrochemicals from imidazole intermediates.
Experimental Protocols
The following protocols are generalized from methodologies reported in the synthesis of Losartan and related analogs, which are directly applicable for generating a library of compounds for agrochemical screening.
Protocol 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (6)
This protocol is adapted from a procedure used for preparing intermediates for Losartan synthesis.[8]
-
Materials: 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole (5), Toluene, Sodium bicarbonate (NaHCO₃), Iodine (I₂), TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy), Ethyl acetate (EtOAc), Sodium sulfite (Na₂SO₃), Deionized water.
-
Procedure:
-
Weigh 750.1 mg of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (5) into a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add 10 mL of Toluene and stir the mixture.
-
Add a solution of 1.00 g of sodium bicarbonate in 10 mL of deionized water.
-
To the resulting slurry, add 2.03 g of solid iodine at 20 °C, followed by 62 mg of solid TEMPO.
-
Allow the mixture to stir overnight (approximately 16 hours) at 20 °C.
-
Cool the mixture to 5 °C and dilute with 10 mL of Ethyl acetate.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (501 mg in 5 mL of deionized water).
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (6).
-
Purify the product via column chromatography if necessary.
-
Protocol 2: N-Alkylation of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (6)
This protocol describes a general method for the N-alkylation of the imidazole ring, a key step in creating diverse derivatives.[8]
-
Materials: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (6), Potassium carbonate (K₂CO₃), an appropriate alkylating agent (e.g., 2-[4-(bromomethyl)phenyl]benzonitrile), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the alkylating agent (1.1 mmol) in 5 mL of DMF at ambient temperature, add 185.6 mg (1 mmol) of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (6) and 231.1 mg (1.67 mmol) of K₂CO₃.
-
Heat the resulting mixture to 40 °C and stir for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylated product.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
While specific yield data for agrochemical synthesis is not widely published, the efficiency of key reactions involving the this compound scaffold has been documented in other contexts. This data is valuable for predicting the efficiency of analogous routes in agrochemical discovery.
| Reaction Type | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Intermediate Synthesis | Glycine & Methyl Pentanimidate | 2-Butyl-4-chloro-5-formylimidazole | Vilsmeier Reagent | 70-75% | [9] |
| Intermediate Synthesis | Valeronitrile & Acetyl Chloride | 2-Butyl-4-chloro-3H-imidazole-5-carbaldehyde | Three-step process | 69% | [6] |
| N-Alkylation | 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | N-alkylated imidazole | K₂CO₃, DMF | ~70% | [8] |
| Derivative Synthesis | 2-(2–butyl -5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | Substituted Imidazole Derivatives | Substituted anilines, methanol, acetic acid | 65-75% | [5] |
Conclusion and Future Directions
This compound is a valuable and reactive scaffold for chemical synthesis. Although its primary documented use is in the pharmaceutical industry, its inherent structural features and the known biological activities of imidazole derivatives strongly suggest its potential in the agrochemical sector. The synthetic protocols provided herein for generating key intermediates like BCFI and for performing subsequent derivatization reactions such as N-alkylation offer a robust starting point for researchers. Future work should focus on synthesizing libraries of novel analogs based on this core structure and screening them for fungicidal, bactericidal, and herbicidal activities to unlock their full potential in developing next-generation crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apicule.com [apicule.com]
- 3. Buy 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole (EVT-385931) | 679412-76-1 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of ACE Inhibitors from 2-Butyl-4-Chloro-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential Angiotensin-Converting Enzyme (ACE) inhibitors derived from the versatile chemical intermediate, 2-butyl-4-chloro-1H-imidazole. While this imidazole derivative is a well-known precursor to Angiotensin II Receptor Blockers (ARBs) like Losartan, recent research has demonstrated its utility in the direct development of ACE inhibitors.[1][2][3] This document outlines the rationale, synthetic protocols, quantitative data, and relevant biological pathways to facilitate research and development in this area.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and its over-activation can lead to hypertension and other cardiovascular diseases. ACE, a key enzyme in this cascade, converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a clinically validated strategy for managing hypertension. Imidazole-containing compounds have shown significant potential as ACE inhibitors.[1][2][3][4]
The structural motif of 2-butyl-4-chloro-1H-imidazole, a key component in the synthesis of sartans, has been successfully adapted to create novel ACE inhibitors.[1][2] This approach offers a promising avenue for the development of new antihypertensive agents.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor, and the degradation of bradykinin, a vasodilator. This dual action leads to a decrease in blood pressure. The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition.
Synthesis of N-Substituted 2-Butyl-4-Chloro-1H-Imidazole Derivatives as ACE Inhibitors
A series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and shown to exhibit ACE inhibitory activity.[1][2] The synthesis is a two-step process involving the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde followed by reduction.[2]
Experimental Workflow
The general synthetic scheme is presented below:
Caption: General workflow for the synthesis of N-substituted imidazole ACE inhibitors.
Detailed Experimental Protocol
Step 1: Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1) [2]
-
Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as acetone.
-
Add anhydrous potassium carbonate (K2CO3, 1.5 equivalents).
-
Add the desired substituted phenacyl bromide (1.1 equivalents).
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate (3a-f).
Step 2: Reduction of the Intermediate (3a-f) [2]
-
Dissolve the crude intermediate (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4, 2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, add distilled water to quench the excess NaBH4.
-
Extract the compound with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product (4a-f) by column chromatography.
Quantitative Data: In Vitro ACE Inhibitory Activity
The synthesized N-substituted-2-butyl-4-chloro-1H-imidazole derivatives (4a-f) were evaluated for their in vitro ACE inhibitory activity. The results are summarized in the table below.[2]
| Compound ID | Substituent (R) | IC50 (µM) ± SD | % Inhibition Range |
| 4a | H | 3.24 ± 0.045 | 0.59 - 70 |
| 4b | 4-NO2 | 1.31 ± 0.026 | High |
| 4c | 4-Cl | 2.52 ± 0.038 | 0.59 - 70 |
| 4d | 4-Br | 2.98 ± 0.041 | 0.59 - 70 |
| 4e | 4-F | 4.15 ± 0.053 | 0.59 - 70 |
| 4f | 4-OCH3 | 7.57 ± 0.085 | Low |
| Lisinopril | (Standard) | 0.3 ± 0.135 | - |
Note: IC50 is the concentration of the compound required to inhibit 50% of the ACE activity. A lower IC50 value indicates higher potency.
Synthesis of Peptidomimetics from 2-Butyl-4-chloro-1-methylimidazole-5-carboxylic acid
Another promising approach involves the synthesis of peptidomimetics derived from 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid, which have demonstrated potent ACE inhibitory activity.[5]
Experimental Workflow
Caption: Workflow for the synthesis of peptidomimetic ACE inhibitors.
Detailed Experimental Protocol
Step 1: Oxidation to Carboxylic Acid [5]
-
Oxidize 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde to the corresponding carboxylic acid using a standard oxidizing agent (e.g., potassium permanganate).
Step 2: Condensation with Amino Acid Methyl Esters [5]
-
Activate the carboxylic acid intermediate using a coupling agent such as EDC/HOBt in a suitable solvent like DMF.
-
Add the respective amino acid methyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
Step 3: Ester Hydrolysis [5]
-
Dissolve the imidazole-amino acid conjugate in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (LiOH).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract, wash, dry, and purify the final peptidomimetic product.
Quantitative Data: In Vitro ACE Inhibitory Activity of Peptidomimetics
Several of the synthesized peptidomimetics exhibited potent ACE inhibitory activity.[5]
| Compound ID | IC50 (µM) |
| 4i | 0.647 |
| 4k | 0.531 |
| 5e | 1.12 |
| 5h | 0.657 |
| 5i | 0.100 |
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
It is important to note that 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde is a crucial intermediate in the synthesis of Losartan, an ARB.[6][7][8][9][10] While ARBs act on a different target in the RAAS (the AT1 receptor), the synthetic accessibility of this imidazole derivative makes it a valuable starting point for developing modulators of this pathway. The synthesis of Losartan typically involves the alkylation of the imidazole core with a functionalized biphenyl moiety.[6][9]
Conclusion
The 2-butyl-4-chloro-1H-imidazole scaffold serves as a versatile platform for the development of potent inhibitors of the Renin-Angiotensin-Aldosterone System. The synthetic protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals to explore novel ACE inhibitors based on this privileged structure. Further optimization of these lead compounds could result in the discovery of new and effective antihypertensive drugs.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of novel 2-butyl-4-chloroimidazole derived peptidomimetics as Angiotensin Converting Enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. benchchem.com [benchchem.com]
- 10. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the synthesis of a variety of imidazole derivatives, crucial scaffolds in medicinal chemistry and drug discovery. The protocols outlined below cover classical methods and modern multicomponent reactions, offering versatile routes to a wide array of substituted imidazoles.
Overview of Synthetic Strategies
The synthesis of the imidazole core can be achieved through several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include:
-
Debus-Radziszewski Synthesis: A foundational multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form trisubstituted imidazoles.[1][2]
-
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants to produce complex imidazole derivatives in a single step, often with high atom economy and efficiency.[3][4][5][6]
-
Catalytic Syntheses: The use of various catalysts, such as p-toluenesulfonic acid (PTSA)[3], metal tetrafluoroborates[6], and copper-mediated systems[7], to promote the efficient formation of imidazoles under milder conditions.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various cited experimental protocols for the synthesis of substituted imidazoles.
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Multicomponent Reactions
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | PTSA (5) | Ethanol | 80 | 2.5 | 92 | [3] |
| 2 | 4-Chlorobenzaldehyde | PTSA (5) | Ethanol | 80 | 3.0 | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | PTSA (5) | Ethanol | 80 | 2.0 | 90 | [3] |
| 4 | 4-Nitrobenzaldehyde | PTSA (5) | Ethanol | 80 | 3.5 | 88 | [3] |
| 5 | Benzaldehyde | H₂SO₄·SiO₂ | Neat | 110 | 1.0 | High (not specified) | [8] |
| 6 | Benzaldehyde | None (Reflux) | Acetic Acid | 100 | 5-24 | Not specified | [9] |
Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
| Entry | Aldehyde | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | PTSA (5) | Ethanol | 80 | 4.0 | 90 | [3] |
| 2 | 4-Chlorobenzaldehyde | Aniline | PTSA (5) | Ethanol | 80 | 4.5 | 92 | [3] |
| 3 | 4-Methylbenzaldehyde | Aniline | PTSA (5) | Ethanol | 80 | 3.5 | 88 | [3] |
| 4 | 4-Nitrobenzaldehyde | Aniline | PTSA (5) | Ethanol | 80 | 5.0 | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles using p-Toluenesulfonic Acid (PTSA)
This protocol is adapted from a method utilizing a multicomponent condensation catalyzed by p-toluenesulfonic acid (PTSA) for the synthesis of 2,4,5-trisubstituted imidazoles.[3]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (10 mmol), ammonium acetate (20 mmol), the desired aromatic aldehyde (20 mmol), and PTSA (5 mol%).
-
Add ethanol (5 ml) to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Synthesis of 2,4,5-Triphenylimidazole via Debus-Radziszewski Reaction
This protocol describes the synthesis of 2,4,5-triphenylimidazole, a common derivative, through a classical Debus-Radziszewski reaction.
Materials:
-
Benzil or Benzoin
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid or Ammonia solution
Procedure using Benzoin and Ammonia: [10][11]
-
Combine benzoin (5 g, 0.023 M) and benzaldehyde (5 mL, 0.05 mol) in a round-bottom flask.
-
Add a sufficient amount of ammonia solution.
-
Reflux the mixture for 4 hours.
-
Cool the resulting mixture.
-
Filter the precipitate to obtain the crude 2,4,5-triphenylimidazole.
-
Recrystallize the product from ethanol.
Procedure using Benzil and Ammonium Acetate: [12][13]
-
In a round-bottom flask, place benzil (1 g), ammonium acetate (1 g), and benzaldehyde (2 ml).
-
Add glacial acetic acid (2 ml) as the solvent and catalyst.
-
Set up a reflux condenser and heat the reaction mixture in a water bath at 100°C for 3-4 hours.[12]
-
After the reaction is complete, pour the mixture into 300-400 ml of ice-cold water with stirring.
-
Neutralize the solution with ammonium hydroxide.
-
Filter the precipitated product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol.
Protocol 3: Copper-Mediated Synthesis of Highly Substituted Imidazoles
This protocol outlines a modern approach for synthesizing highly substituted imidazoles via copper-mediated oxidative C-H functionalization.[7]
Materials:
-
β-enamino ester
-
Substituted benzylamine
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add the β-enamino ester (1 equiv), substituted benzylamine (2 equiv), CuI (20 mol%), iodine (1 equiv), and sodium bicarbonate (1 equiv).
-
Add acetonitrile as the solvent.
-
Add tert-Butyl hydroperoxide (2 equiv) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the highly substituted imidazole.
Visualizations
Experimental Workflow for Imidazole Synthesis
Caption: A generalized workflow for the synthesis of imidazole derivatives.
Logical Relationships of Imidazole Synthesis Strategies
Caption: Logical relationships between different synthetic strategies for imidazoles.
Signaling Pathway Inhibition by an Imidazole Derivative
Many imidazole derivatives exhibit anticancer activity by inhibiting key signaling pathways. For instance, some derivatives act as kinase inhibitors.
Caption: A simplified diagram of a signaling pathway inhibited by an imidazole-based kinase inhibitor.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. isca.me [isca.me]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sctunisie.org [sctunisie.org]
- 9. kvpsipeboradi.co.in [kvpsipeboradi.co.in]
- 10. 2,4,5-Triphenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. scialert.net [scialert.net]
- 12. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 2-butyl-5-chloro-1H-imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for monitoring the synthesis and purification of 2-butyl-5-chloro-1H-imidazole, a key intermediate in the synthesis of various pharmaceutical compounds. The analytical methods described herein are essential for ensuring reaction completion, identifying potential impurities, and quantifying the final product. The protocols are based on established techniques for the analysis of imidazole derivatives and include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive analysis of this compound reactions. Thin-Layer Chromatography (TLC) can be employed for rapid, qualitative monitoring of reaction progress. For quantitative analysis and impurity profiling, HPLC is the method of choice. GC-MS offers a powerful tool for the identification of volatile impurities and confirmation of the product's molecular weight. NMR and FTIR spectroscopy are indispensable for structural elucidation and confirmation of the desired product.
A general workflow for the synthesis and analysis is presented below.
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and quantifying it in reaction mixtures. A reverse-phase method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the reaction mixture or crude product in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve. Purity can be assessed by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification of this compound and volatile impurities. Derivatization may be necessary to improve its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if required.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane or ethyl acetate. If derivatization is needed, add the derivatizing agent and heat the mixture according to the manufacturer's instructions.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the prepared sample. Identify the this compound peak by its retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Reagents:
-
Potassium bromide (KBr), spectroscopic grade
Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr. Press the mixture into a thin, transparent pellet.
-
Acquisition: Place the pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on the analysis of closely related compounds.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | 3 - 7 minutes (highly dependent on exact conditions) |
Table 2: GC-MS Data (Estimated)
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 158/160 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment Ions | m/z 129 ([M-C₂H₅]⁺), m/z 115 ([M-C₃H₇]⁺) |
Table 3: NMR Spectral Data (Estimated in CDCl₃)
| ¹H NMR | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| N-H | 10.0 - 12.0 | broad singlet | 1H |
| C-H (imidazole ring) | 7.0 - 7.5 | singlet | 1H |
| -CH₂- (butyl chain, α to ring) | 2.6 - 2.8 | triplet | 2H |
| -CH₂- (butyl chain) | 1.6 - 1.8 | sextet | 2H |
| -CH₂- (butyl chain) | 1.3 - 1.5 | sextet | 2H |
| -CH₃ (butyl chain) | 0.9 - 1.0 | triplet | 3H |
| ¹³C NMR | Estimated Chemical Shift (ppm) | ||
| C=N (imidazole ring) | 145 - 150 | ||
| C-Cl (imidazole ring) | 125 - 130 | ||
| C-H (imidazole ring) | 115 - 120 | ||
| -CH₂- (butyl chain, α to ring) | 28 - 32 | ||
| -CH₂- (butyl chain) | 30 - 34 | ||
| -CH₂- (butyl chain) | 20 - 24 | ||
| -CH₃ (butyl chain) | 12 - 16 |
Table 4: FTIR Spectral Data (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Logical Workflow for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols: Large-Scale Synthesis of 2-Butyl-5-chloro-1H-imidazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-butyl-5-chloro-1H-imidazole intermediates, with a primary focus on this compound-4-carbaldehyde. This key intermediate is crucial in the synthesis of various bioactive molecules, most notably the angiotensin II receptor antagonist, Losartan.[1][2] The protocols described herein are adapted from established literature methods suitable for industrial applications.
Overview of Synthetic Strategies
The synthesis of this compound-4-carbaldehyde can be approached through several distinct pathways. The choice of a particular route for large-scale production will depend on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental considerations. Below is a summary of prominent synthetic strategies.
A highly efficient, convergent approach has been developed for the synthesis of various substituted imidazole analogues.[3] One common method involves the directed Vilsmeyer formylation of methyl pentanimidate with glycine to yield the key intermediate, this compound-4-carbaldehyde.[3] Another practical and green process has been developed for the preparation of Losartan, where the synthesis of 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) is a key step.[4] This intermediate was synthesized from valeronitrile and acetyl chloride in three steps with a high overall yield.[4]
Furthermore, novel syntheses of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been developed, for instance, by the reaction of an imidazolinone with POCl₃/DMF.[1] A convenient five-step synthesis has also been reported starting from 2-butylimidazole, which avoids the use of high-pressure autoclave procedures, making it more suitable for large-scale preparations.[5]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various synthetic protocols for this compound-4-carbaldehyde, providing a basis for comparison.
| Starting Material(s) | Key Reagents/Steps | Overall Yield | Purity | Scale | Reference |
| 2-Butylimidazole | Bromine, Sodium sulfite, Formaldehyde, Manganese dioxide, Hydrochloric acid | 24% (5 steps) | Not specified | >100g | [5] |
| Glycine methyl ester, Methyl pentanimidate | POCl₃/DMF | ca. 55% | Not specified | Not specified | [1] |
| Valeronitrile, Acetyl chloride | - | 69% (3 steps) | Not specified | Pilot-plant | [4] |
| Glycine, Methyl pentanimidate | Vilsmeier Reaction | 70-75% | >99% (HPLC) | Not specified | [6] |
| Pentamidine hydrochloride, Glyoxal | POCl₃, DMF | High | High | Not specified | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 2-Butylimidazole
This protocol is adapted from a method developed to avoid high-pressure steps, making it suitable for larger scale synthesis.[5]
Step 1: Dibromination of 2-Butylimidazole
-
Treat 2-butylimidazole with bromine to yield the dibromide derivative.
Step 2: Monobromination
-
Reduce the dibromide with sodium sulphite to afford the monobromo imidazole.
Step 3: Hydroxymethylation
-
React the monobromo imidazole with formaldehyde in the presence of sodium hydroxide.
Step 4: Oxidation
-
Oxidize the resulting imidazolemethanol with manganese dioxide in a mixture of dichloromethane and 1,4-dioxane at reflux.
Step 5: Chloro-de-bromination
-
Heat the bromoaldehyde in concentrated hydrochloric acid to yield 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde.
Protocol 2: Synthesis from Glycine and Methyl Pentanimidate
This protocol describes a Vilsmeier-Haack reaction approach which offers high yield and purity.[6]
Step 1: Preparation of Methyl Pentanimidate
-
React valeronitrile with methanol in the presence of hydrochloric acid gas.
-
Treat the resulting product with ammonia.
Step 2: Condensation with Glycine
-
React methyl pentanimidate with glycine to form (pentanimidoylamino)acetic acid as an intermediate.
Step 3: Vilsmeier-Haack Reaction
-
Convert the intermediate in a Vilsmeier reaction using a formamide (e.g., DMF) in the presence of a triflate catalyst to yield 2-butyl-4-chloro-5-formylimidazole. The product can be crystallized from a toluene solution.[6]
Protocol 3: Synthesis from Pentamidine Hydrochloride and Glyoxal
This method is highlighted for its simple process and high product purity.[7]
Step 1: Condensation
-
Perform a condensation reaction between pentamidine hydrochloride and glyoxal while maintaining the pH of the system between 6.0 and 7.5.
Step 2: Dehydration
-
Dehydrate the resulting compound under alkaline conditions to obtain 2-butyl-1H-imidazol-5(4H)-one.
Step 3: Formylation and Chlorination
-
In the presence of phosphorus oxychloride, react the 2-butyl-1H-imidazol-5(4H)-one with N,N-dimethylformamide (DMF) to yield 2-butyl-4-chloro-5-formyl imidazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Synthesis of this compound-4-carbaldehyde from 2-Butylimidazole.
Caption: Synthesis via Vilsmeier-Haack Reaction of a Glycine-Imidate Condensation Product.
Caption: Synthesis from Pentamidine Hydrochloride and Glyoxal.
References
- 1. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 7. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Chromone Derivatives from 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of biologically potent 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-one derivatives. The described methodology utilizes a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final chromone product. This synthetic route is efficient, with good to excellent yields reported.
Introduction
Chromones are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] The fusion of an imidazole moiety to the chromone scaffold is a promising strategy in drug discovery, as imidazole derivatives are known to exhibit a wide range of biological activities. The starting material, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a key intermediate in the synthesis of various pharmaceuticals.[2][3] This protocol outlines the synthesis of novel chromone derivatives containing this imidazole moiety.[4]
The synthetic strategy involves the base-catalyzed condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted o-hydroxy acetophenones to afford chalcones.[4] These intermediates then undergo an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to furnish the desired 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-one derivatives.[4]
General Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Synthesis of Chalcone Intermediates (3a-e) Claisen-Schmidt Condensation
Caption: Step 1: Claisen-Schmidt condensation.
Step 2: Synthesis of Chromone Derivatives (4a-e) Oxidative Cyclization
Caption: Step 2: Oxidative cyclization to form chromones.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde can be synthesized or procured from commercial suppliers. Substituted o-hydroxy acetophenones are also commercially available or can be prepared according to standard literature procedures.
Step 1: General Procedure for the Synthesis of Chalcones (3a-e)
-
In a round-bottom flask, dissolve the substituted o-hydroxy acetophenone (1.0 mmol) and 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 mmol) in polyethylene glycol 400 (PEG-400).
-
To this solution, add 40% aqueous potassium hydroxide (KOH) solution dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: General Procedure for the Synthesis of 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-ones (4a-e)
-
In a round-bottom flask, dissolve the chalcone intermediate (1.0 mmol) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine to the solution.
-
The reaction mixture is heated and stirred. The progress of the reaction can be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to afford the pure chromone derivative.
Data Presentation
The following table summarizes the synthesized chalcone and chromone derivatives with their respective substituents and reported yields.
Table 1: Synthesized Chalcone and Chromone Derivatives and Their Yields
| Compound | R | Yield of Chalcone (%) | Yield of Chromone (%) |
| 3a, 4a | H | up to 95% | Satisfactory |
| 3b, 4b | CH₃ | up to 95% | Satisfactory |
| 3c, 4c | Cl | up to 95% | Satisfactory |
| 3d, 4d | Br | up to 95% | Satisfactory |
| 3e, 4e | NO₂ | up to 95% | Satisfactory |
Note: Specific yield percentages for chromones were reported as "satisfactory" in the source literature.[4]
Characterization Data
The structures of the synthesized compounds were confirmed by spectroscopic methods.[4] Representative spectral data are provided below.
Table 2: Spectroscopic Data for a Representative Chromone Derivative (4a)
| Analysis | Data |
| IR (KBr, cm⁻¹) | Key peaks corresponding to C=O (chromone), C=N (imidazole), and C-Cl bonds. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the butyl group, imidazole proton, and aromatic protons of the chromone ring. |
| Mass Spectrum (m/z) | Molecular ion peak confirming the molecular weight of the compound. |
Note: Detailed spectral data for each compound would be found in the full research article.[4]
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression from starting materials to the final chromone derivatives.
Caption: Synthetic workflow from starting materials to final products.
Conclusion
The described method provides an effective and high-yielding pathway for the synthesis of novel chromone derivatives bearing a 2-butyl-4-chloro-1H-imidazole moiety.[4] The use of PEG-400 as a recyclable reaction medium in the first step presents a greener approach to the synthesis of the chalcone intermediates.[4] These application notes and protocols should serve as a valuable resource for researchers in medicinal chemistry and drug development interested in synthesizing this class of compounds for further biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: 2-Butyl-5-chloro-1H-imidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-butyl-5-chloro-1H-imidazole and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include valeronitrile, which is used to prepare methyl pentanimidate, and glycine.[1][2] Another approach starts from 2-butylimidazole, which is then halogenated.
Q2: What is a key intermediate in the synthesis of many biologically active imidazole compounds?
A2: 2-butyl-4-chloro-5-formylimidazole is a crucial intermediate, notably in the synthesis of angiotensin II receptor antagonists like Losartan.[3][4]
Q3: What are typical yields for the synthesis of 2-butyl-4-chloro-5-formylimidazole?
A3: Reported yields can vary significantly based on the synthetic route. For instance, a multi-step process starting from valeronitrile has reported overall yields around 55-61%.[2] Specific steps, like the formation of methyl pentanimidate from valeronitrile, can achieve yields as high as 96%.[1][3]
Q4: How is the progress of the reaction typically monitored?
A4: Thin-layer chromatography (TLC) on silica gel plates is a common method for monitoring the progress of the reactions, with compounds visualized under UV light.[1] High-performance liquid chromatography (HPLC) is used to determine the purity of the final product.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Formation of 2-butyl-4-chloro-5-formylimidazole
| Potential Cause | Recommended Solution |
| Incomplete Condensation Reaction | - Ensure the pH of the reaction mixture is maintained between 6.0 and 7.5, optimally between 6.5 and 7.0.[5] - Verify the molar ratio of pentamidine hydrochloride to glyoxal is between 1.0:1.0 and 1.0:1.20.[5] - Maintain the reaction temperature between 15°C and 30°C, ideally 20°C to 25°C.[5] - Allow for a sufficient reaction time, typically 3.0 to 6.0 hours.[5] |
| Inefficient Dehydration Step | - If performing dehydration under alkaline conditions, ensure the use of a suitable base like sodium hydroxide or potassium hydroxide in an alcohol solvent and heat to reflux.[5] |
| Suboptimal Vilsmeier-Haack Reaction | - Control the reaction temperature during the addition of DMF to the phosphorus oxychloride and 2-butyl-1H-imidazol-5(4H)-one mixture, typically maintaining it at 100°C to 105°C.[5] - Adjust the molar ratios of phosphorus oxychloride and DMF to 2-butyl-1H-imidazol-5(4H)-one to be in the range of 2.0-2.5:1.[5] |
| Product Loss During Workup | - During extraction, adjust the pH to 1-2 to prevent the material from becoming sticky, which can improve the extraction efficiency.[5] - For purification by recrystallization, use an appropriate solvent system such as dichloromethane and hexane and cool the mixture to 10-15°C to maximize crystal formation.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side Reactions During Synthesis | - In the synthesis of 2-butyl-4(5)-bromoimidazole, the formation of a dibromide intermediate can occur. Use a reducing agent like sodium sulfite to convert the dibromide to the desired monobrominated product. |
| Incomplete Reaction | - Monitor the reaction to completion using TLC or HPLC to ensure all starting materials have been consumed. |
| Ineffective Purification | - If recrystallization is not sufficient, consider column chromatography on silica gel to separate the desired product from impurities. - Wash the filtered product with chilled solvents (e.g., hexane at 10°C) to remove residual impurities without significant product loss.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-butyl-4-chloro-5-formylimidazole
This protocol is based on the method described in patent CN103214420A.[5]
Step A: Condensation of Pentamidine Hydrochloride and Glyoxal
-
Dissolve pentamidine hydrochloride in a suitable solvent.
-
Add glyoxal to the solution, maintaining a molar ratio of 1.0:1.05-1.15 (pentamidine hydrochloride:glyoxal).
-
Adjust the pH of the reaction system to 6.5-7.0 using an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Maintain the reaction temperature at 20-25°C for 3.0-6.0 hours.
-
After the reaction is complete, cool the solution to -10°C to 5°C to induce crystallization.
-
Filter the mixture to obtain the solid intermediate product.
Step B: Dehydration
-
Dissolve the intermediate from Step A in an alcohol solvent (e.g., methanol, ethanol, or isopropanol).
-
Add an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux to effect dehydration, yielding 2-butyl-1H-imidazol-5(4H)-one.
Step C: Vilsmeier-Haack Reaction
-
To a toluene solvent, add phosphorus oxychloride.
-
Add the 2-butyl-1H-imidazol-5(4H)-one obtained in Step B.
-
Raise the temperature to 100-105°C.
-
Add N,N-dimethylformamide (DMF) while maintaining the temperature at 100-105°C.
-
After the reaction is complete, pour the reaction mixture into ice water.
-
Add diatomaceous earth and adjust the pH to 1-2 with stirring.
-
Filter the mixture and collect the filtrate.
-
Separate the organic phase, dry it with anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to approximately one-third of its original volume.
-
Cool to -20°C for 5 hours to crystallize the product.
-
Filter the crystals and wash with a small amount of cold toluene.
-
Dry the resulting solid to obtain 2-butyl-4-chloro-5-formylimidazole.
Visualizations
Caption: General synthesis workflow for 2-butyl-4-chloro-5-formylimidazole.
References
- 1. banglajol.info [banglajol.info]
- 2. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
Technical Support Center: Imidazole Synthesis from Isatin and Aldehydes
Welcome to the technical support center for the synthesis of imidazole derivatives from isatin and aldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multicomponent reaction, which is a variation of the Radziszewski imidazole synthesis.
Troubleshooting Guide
Low yields and the formation of side products are common issues in the synthesis of imidazoles from isatin, an aldehyde, and an ammonium salt (e.g., ammonium acetate). This guide provides insights into potential problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.- Improve Mixing: Ensure efficient stirring to facilitate the interaction of the reactants, especially in heterogeneous mixtures. |
| Poor Quality Reagents: Impurities in isatin, the aldehyde, or the ammonium salt can inhibit the reaction. | - Purify Starting Materials: Recrystallize isatin and the aldehyde if necessary. Use a fresh, high-purity source of ammonium acetate.- Anhydrous Conditions: While not always strictly necessary, ensuring anhydrous conditions by using dry solvents and an inert atmosphere can sometimes improve yields, especially if side reactions with water are suspected. | |
| Suboptimal Catalyst or Solvent: The choice of catalyst and solvent can significantly impact the reaction efficiency. | - Catalyst Screening: Consider using a catalyst to improve the reaction rate and yield. L-proline has been shown to be an effective catalyst for this reaction under ultrasonic irradiation.[1] Other Lewis or Brønsted acids can also be explored.- Solvent Optimization: The polarity of the solvent can influence the reaction. Protic solvents like ethanol and methanol have been found to give good yields. A systematic screening of solvents can help identify the optimal medium for your specific substrates.[1] | |
| Formation of Side Products / Impurities | Self-Condensation of Aldehyde: Aldehydes, especially those without α-hydrogens, can undergo self-condensation or other side reactions under acidic or basic conditions. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aldehyde relative to isatin.- Gradual Addition: Adding the aldehyde slowly to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low. |
| Formation of a Diamine Intermediate: The aldehyde can react with two equivalents of ammonia (from ammonium acetate) to form a diamine intermediate. If this intermediate is slow to react with isatin, it may lead to other byproducts.[1] | - Use of a Catalyst: A catalyst can accelerate the condensation of the diamine intermediate with isatin, thus favoring the desired reaction pathway.[1] | |
| Incomplete Cyclization: The intermediate formed after the initial condensation of isatin, aldehyde, and ammonia may not fully cyclize to form the imidazole ring. | - Adjust pH: The acidity of the reaction medium is crucial for the cyclization step. Ensure that the amount of acetic acid (if used as a solvent or co-solvent) is appropriate. The use of a catalyst like L-proline can also facilitate this step.[1] | |
| Formation of Isatin-Derived Byproducts: Isatin itself can participate in side reactions, such as the formation of spiro-oxindoles or other condensation products, particularly under harsh reaction conditions. | - Milder Reaction Conditions: Employing milder conditions, such as lower temperatures and the use of efficient catalysts, can minimize the degradation of isatin and the formation of related byproducts. The use of ultrasound irradiation has been reported to provide high yields in shorter reaction times.[1] | |
| Difficult Product Isolation and Purification | Product Solubility: The desired imidazole product may have similar solubility to the starting materials or byproducts, making purification by simple filtration or recrystallization challenging. | - Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purifying the product.- Solvent Selection for Recrystallization: Carefully screen different solvent systems to find one that allows for selective crystallization of the desired product. |
| "Tar" Formation: The formation of dark, viscous, and often intractable byproducts can complicate product isolation. | - Lower Reaction Temperature: High temperatures can lead to the decomposition of starting materials and intermediates, resulting in tar formation.- Ensure Complete Dissolution: Make sure all reactants are fully dissolved before heating to promote a homogeneous reaction and reduce charring. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of imidazoles from isatin, an aldehyde, and ammonium acetate?
A1: The proposed mechanism for this multicomponent reaction involves the following key steps[1]:
-
Formation of a Diamine Intermediate: The aldehyde reacts with two equivalents of ammonia (from ammonium acetate) to form a diamine.
-
Condensation: The diamine intermediate then condenses with the C3-carbonyl group of isatin.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
[2][3] Sigmatropic Proton Shift: A final proton shift leads to the aromatic imidazole ring fused to the indole core, forming a 3,4-dihydro-2-arylimidazo[4,5-b]indole.
A visual representation of this proposed mechanism is provided below.
Caption: Proposed reaction mechanism for imidazole synthesis from isatin.
Q2: I am not getting any product. What are the most critical parameters to check first?
A2: If no product is forming, first verify the quality of your starting materials. Isatin can degrade over time, and aldehydes can oxidize. Use freshly purified or commercially available high-purity reagents. Next, check your reaction conditions. Ensure the temperature is appropriate for the specific substrates you are using. The use of a catalyst, such as L-proline, and an appropriate solvent, like ethanol, can be critical for the reaction to proceed.[1] Also, confirm that the ammonium acetate is dissolving and providing the necessary ammonia for the reaction.
Q3: My product is a dark, oily substance instead of a crystalline solid. What should I do?
A3: The formation of a dark oil or "tar" suggests that decomposition or polymerization side reactions are occurring. This is often due to excessively high reaction temperatures or prolonged reaction times. Try running the reaction at a lower temperature for a longer period. Also, ensure that all reactants are fully dissolved before heating. For purification, you can try dissolving the oil in a suitable solvent and attempting to precipitate the product by adding a non-solvent. If this fails, column chromatography is the most effective method to isolate the desired product from the tarry byproducts.
Q4: Can I use other ammonia sources besides ammonium acetate?
A4: Yes, other sources of ammonia can be used in the Radziszewski synthesis. However, ammonium acetate is often preferred because it is an inexpensive, easy-to-handle solid, and it also acts as a buffer in the reaction. The acetate counter-ion can facilitate the reaction by acting as a mild base. If you choose to use another ammonia source, you may need to adjust the reaction conditions, such as the solvent and the addition of an acid or base, to optimize the yield.
Quantitative Data
The yield of 3,4-dihydro-2-arylimidazo[4,5-b]indoles is highly dependent on the substituents on the aromatic aldehyde and the reaction conditions. The following table summarizes the yields obtained for various aldehydes using a specific experimental protocol.
| Aldehyde (Ar-CHO) | Yield (%) |
| Benzaldehyde | 85 |
| 4-Methylbenzaldehyde | 88 |
| 4-Methoxybenzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 90 |
| 4-Nitrobenzaldehyde | 91 |
| 2-Chlorobenzaldehyde | 82 |
| 3-Nitrobenzaldehyde | 86 |
| Furan-2-carbaldehyde | 80 |
| Data sourced from an L-proline catalyzed, ultrasound-assisted synthesis in ethanol.[1] |
Experimental Protocols
L-proline Catalyzed, Ultrasound-Assisted Synthesis of 3,4-dihydro-2-arylimidazo[4,5-b]indoles[1]
Materials:
-
Isatin (indoline-2,3-dione)
-
Aromatic aldehyde
-
Ammonium acetate
-
L-proline
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a mixture of isatin (1 mmol), the aromatic aldehyde (1 mmol), ammonium acetate (2 mmol), and L-proline (20 mol%) in ethanol (5 mL) is prepared.
-
The reaction vessel is placed in an ultrasonic bath.
-
The mixture is irradiated with ultrasound at room temperature for the time specified in the literature for the particular aldehyde (typically 30-45 minutes).
-
The progress of the reaction is monitored by TLC.
-
Upon completion of the reaction, the mixture is poured into cold water.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to afford the pure 3,4-dihydro-2-arylimidazo[4,5-b]indole.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of imidazoles from isatin.
References
Technical Support Center: Purification of Crude 2-Butyl-5-chloro-1H-imidazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-butyl-5-chloro-1H-imidazole via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Crystallization Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My this compound will not crystallize from solution. | 1. Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. This can create nucleation sites for crystal growth.[1] - Seeding: Add a few seed crystals of pure this compound to the solution to initiate crystallization.[1] 2. Increase Supersaturation: - Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1] - Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath or even to lower temperatures (e.g., -20°C).[2] |
| My compound is "oiling out" instead of forming crystals. | 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate. Rapid cooling can cause the compound to come out of solution as a liquid.[1] 2. Adjust Solvent Polarity: The polarity of the solvent may be too close to that of the solute. Experiment with a different solvent or a co-solvent system.[1] For instance, if you are using a highly nonpolar solvent, try adding a small amount of a slightly more polar solvent. 3. Lower the Crystallization Temperature: Ensure there is a sufficient temperature difference between the boiling point of the solvent and the melting point of your compound (97-100 °C).[3][4] If the compound is melting in the hot solution, it will oil out. |
| The crystals are forming too quickly, resulting in an amorphous powder or impure solid. | 1. Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities within the crystal lattice.[1] 2. Adjust the Solvent System: - Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly.[5] - Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can provide better control over crystallization.[1] A patent for a related compound used dichloromethane and hexane.[6] |
| The recrystallized product is still impure. | 1. Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization will often yield a product of higher purity. 2. Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[7] Using warm solvent will dissolve some of your product. 3. Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques such as column chromatography on silica gel may be necessary to remove persistent impurities.[8] |
| The yield of my recrystallized product is very low. | 1. Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[5] Use only the minimum amount of hot solvent required to fully dissolve the crude material. 2. Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated. 3. Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation.[2] |
Data Presentation
A summary of relevant physical and solubility data for this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClN₂O | [9][10] |
| Molecular Weight | 186.64 g/mol | [9][10] |
| Appearance | Light yellow to orange powder/crystal | [9][11] |
| Melting Point | 97-100 °C | [3][4] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [3][4] |
| Purity (Commercial) | >98.0% (GC) | [9][11] |
Experimental Protocols
Protocol for Recrystallization of Crude this compound
This protocol provides a general procedure for the purification of crude this compound by single-solvent recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent (e.g., acetonitrile, ethyl acetate/hexanes, or dichloromethane/hexane) and observe the solubility at room temperature.[6][8]
-
An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and a receiving flask to prevent premature crystallization.
-
Quickly pour the hot solution through the pre-heated funnel to remove the insoluble impurities.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 3. This compound-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem [reformchem.com]
- 4. 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound-4-carboxaldehyde [cymitquimica.com]
- 10. This compound-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound-4-carboxaldehyde | 83857-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Overcoming Low Yield in Chlorination of Imidazole Precursors
Welcome to the Technical Support Center for the chlorination of imidazole precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chlorinated imidazoles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chlorination of imidazole precursors, categorized by the chlorinating agent used.
Issue 1: Low or No Yield with Sodium Hypochlorite (NaOCl)
Question: My chlorination of imidazole using sodium hypochlorite is resulting in a low yield of the desired 4,5-dichloroimidazole (DCI). What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction are often related to suboptimal reactant stoichiometry, reaction concentration, or pH. Here is a step-by-step guide to troubleshoot this issue:
-
Reactant Stoichiometry: The molar ratio of imidazole to sodium hypochlorite is critical. Studies have shown that a 1:2 molar ratio of imidazole to sodium hypochlorite provides the optimal yield for 4,5-dichloroimidazole[1]. Using a lower ratio may result in incomplete chlorination, while a significant excess of sodium hypochlorite does not necessarily increase the yield and can lead to undesired side reactions[1].
-
Concentration Effects: The concentration of the reactants can influence the reaction rate and yield. A study optimizing the Lutz and DeLorenzo method found that for a fixed amount of imidazole, there is an optimal volume of sodium hypochlorite solution that maximizes the yield. For instance, with 0.6g of imidazole, increasing the volume of a 3.5% w/v sodium hypochlorite solution to 5.0 ml resulted in the highest yield (55%)[1]. Further increases in the chlorinating agent did not improve the yield[1].
-
pH of the Reaction Medium: Chlorination of imidazole is most effective in a basic medium. The reaction with sodium hypochlorite is typically carried out under basic conditions. Ensure the pH of your reaction mixture is in the appropriate range to facilitate the chlorination.
-
Reaction Temperature: These reactions are often performed at room temperature. Significant deviations in temperature could affect the reaction rate and potentially lead to the degradation of the product or reactants.
-
Purity of Starting Materials: Ensure that your imidazole and sodium hypochlorite solution are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
Issue 2: Poor Yield or Complex Mixture with N-Chlorosuccinimide (NCS)
Question: I am attempting to chlorinate an imidazole precursor with N-Chlorosuccinimide (NCS) and am getting a low yield and a mixture of products. How can I optimize this reaction?
Answer:
NCS is a versatile reagent for chlorination, but its reactivity can lead to a lack of selectivity and side reactions if not properly controlled. Here are some troubleshooting steps:
-
Control of Stoichiometry: To prevent over-chlorination, it is crucial to carefully control the stoichiometry of NCS. For mono-chlorination, using 1.0 to 1.1 equivalents of NCS is recommended[2].
-
Slow Addition of Reagent: Adding the NCS solution slowly to the reaction mixture helps to maintain a low concentration of the chlorinating agent, which can reduce the formation of di- or tri-chlorinated products[2].
-
Temperature Control: Lowering the reaction temperature can decrease the reaction rate and improve selectivity for the desired mono-chlorinated product[2]. Some N-chlorination reactions are exothermic, and poor temperature control can lead to runaway reactions and decomposition[3][4].
-
Solvent Choice: The choice of solvent can significantly impact the outcome of the reaction. Non-polar solvents like carbon tetrachloride are often used for radical chlorinations, while polar solvents may be suitable for electrophilic chlorinations. The presence of water can lead to the decomposition of NCS and the N-chloro product, so using a dry, high-purity solvent is recommended[4].
-
Catalyst/Promoter: For less reactive imidazole precursors, a catalyst may be necessary. Acid catalysis is sometimes employed for the chlorination of less reactive aromatic rings with NCS[5].
-
Purity of NCS: The purity of commercial NCS can vary. If you suspect impurities are affecting your reaction, recrystallization of the NCS may be necessary[4].
Issue 3: Low Yield and Byproduct Formation with Sulfuryl Chloride (SO₂Cl₂)
Question: My chlorination reaction using sulfuryl chloride is giving a low yield of the desired chlorinated imidazole and several byproducts. What are the likely causes and solutions?
Answer:
Sulfuryl chloride is a powerful chlorinating agent, and its high reactivity can lead to a lack of selectivity and the formation of byproducts if not carefully controlled.
-
Reaction Temperature: The reaction temperature is a critical parameter. Reactions with sulfuryl chloride can be exothermic. It is often necessary to perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity[6].
-
Solvent: The choice of solvent is important. Dichloromethane is a commonly used solvent for chlorinations with sulfuryl chloride[6].
-
Catalyst: While some reactions proceed without a catalyst, for aromatic chlorinations, a catalyst such as a Lewis acid (e.g., AlCl₃, FeCl₃) may be used to enhance the reaction rate and influence regioselectivity. However, the catalyst can also promote side reactions, so its use and concentration should be optimized[7].
-
Moisture Sensitivity: Sulfuryl chloride is sensitive to moisture and will decompose in the presence of water to form sulfuric acid and hydrochloric acid. Ensure that your glassware is dry and that you are using anhydrous solvents.
-
Byproduct Removal: The reaction of sulfuryl chloride produces gaseous byproducts (SO₂ and HCl) which should be scrubbed. Incomplete removal of these byproducts from the reaction mixture could potentially affect the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the imidazole ring towards electrophilic chlorination?
A1: The reactivity of the carbon positions in the imidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2. However, this can be influenced by the reaction conditions, the specific chlorinating agent used, and the presence of substituents on the imidazole ring. The C2 proton is the most acidic, which can be exploited for regioselective functionalization via deprotonation.
Q2: How can I favor mono-chlorination over di- or tri-chlorination?
A2: To favor mono-chlorination, you can employ several strategies:
-
Stoichiometric Control: Use a controlled amount of the chlorinating agent, typically 1.0 to 1.1 equivalents[2].
-
Slow Reagent Addition: Add the chlorinating agent dropwise to the reaction mixture[2].
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity[2].
-
Choice of a Milder Reagent: Use a less reactive chlorinating agent.
Q3: How do substituents on the imidazole ring affect the chlorination reaction?
A3: Electron-donating groups on the imidazole ring will generally increase the ring's reactivity towards electrophilic chlorination, while electron-withdrawing groups will decrease its reactivity. The position and steric bulk of the substituent can also direct the position of chlorination. For instance, a bulky substituent at the N-1 position may sterically hinder the C2 position, favoring chlorination at C4 or C5.
Q4: What are some common side products in the chlorination of imidazoles?
A4: Common side products include:
-
Over-chlorinated products: Di- and tri-chlorinated imidazoles are common when the reaction conditions are too harsh or an excess of the chlorinating agent is used[3].
-
Isomeric mixtures: A mixture of different positional isomers of the chlorinated imidazole can be formed.
-
Decomposition products: Imidazole and its chlorinated derivatives can be unstable under harsh reaction conditions (e.g., high temperatures, strong acids/bases), leading to decomposition.
Q5: What are the best methods for purifying chlorinated imidazoles?
A5: The choice of purification method depends on the properties of the specific chlorinated imidazole and the impurities present. Common methods include:
-
Recrystallization: This is a common and effective method for purifying solid products.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating mixtures of chlorinated imidazoles from starting materials and byproducts.
-
Distillation: For volatile chlorinated imidazoles, distillation under reduced pressure can be an effective purification method.
-
Acid-base extraction: The basic nature of the imidazole ring can be exploited to separate it from non-basic impurities through acid-base extraction.
Data Presentation
Table 1: Effect of Reactant Ratio on the Yield of 4,5-Dichloroimidazole (DCI) using Sodium Hypochlorite
| Molar Ratio (Imidazole:NaOCl) | Percentage Yield of DCI (%) |
| 1:1 | Lower Yield |
| 1:2 | Optimal Yield |
| 1:4 | Lower than 1:2 ratio |
| Data synthesized from a study on the optimization of the Lutz and DeLorenzo method[1]. |
Table 2: Comparison of Chlorinating Agents for Imidazole Precursors
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Hypochlorite (NaOCl) | Aqueous, basic medium, room temperature | Inexpensive, environmentally friendly ("green") | Can be less selective, yield may not be very high |
| N-Chlorosuccinimide (NCS) | Organic solvent, can be initiated by light or catalyst | Milder than other reagents, solid and easy to handle | Can lead to over-chlorination, purity can be variable[4] |
| Sulfuryl Chloride (SO₂Cl₂) | Anhydrous organic solvent, often at low temperatures | Highly reactive | Corrosive, moisture-sensitive, can lack selectivity[8] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloroimidazole (DCI) using Sodium Hypochlorite
This protocol is adapted from the optimized Lutz and DeLorenzo method[1].
Materials:
-
Imidazole
-
Sodium hypochlorite solution (3.5% w/v)
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve a specific amount of imidazole (e.g., 0.6 g) in water.
-
Make the solution basic by adding a sodium hydroxide solution.
-
Slowly add the sodium hypochlorite solution (e.g., 5.0 mL for 0.6 g of imidazole) to the stirred imidazole solution at room temperature.
-
Continue stirring the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the solution with hydrochloric acid.
-
The crude product may precipitate out of the solution. Collect the crude product by filtration.
-
Purify the crude product by recrystallization from water or an ethanol/water mixture to obtain pure 4,5-dichloroimidazole.
Protocol 2: General Procedure for Chlorination of an Imidazole Precursor using N-Chlorosuccinimide (NCS)
Materials:
-
Imidazole precursor
-
N-Chlorosuccinimide (NCS)
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imidazole precursor in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
In a separate flask, dissolve 1.0-1.1 equivalents of NCS in the same anhydrous solvent.
-
Slowly add the NCS solution dropwise to the stirred imidazole solution over a period of time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any remaining NCS by adding a solution of sodium thiosulfate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in imidazole chlorination.
Caption: Simplified mechanism for electrophilic chlorination of imidazole.
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Imidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for imidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during imidazole synthesis experiments.
Issue 1: Low or No Product Yield
-
Question: My imidazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
-
Answer: Low or no yield in imidazole synthesis can stem from several factors. Below is a checklist of potential causes and their corresponding solutions:
-
Purity of Starting Materials: Impurities in reactants, such as the aldehyde or dicarbonyl compound, can interfere with the reaction. It is advisable to use highly pure starting materials.[1]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions require elevated temperatures to proceed, excessive heat can lead to the decomposition of reactants or the desired product.[1] It's essential to monitor and control the temperature according to the specific protocol being used. For instance, in some syntheses, increasing the temperature may not affect the yield, while in others, it can be detrimental.
-
Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct concentration. Some catalysts can be reused multiple times without significant loss of activity.[2][3] The choice of catalyst can dramatically impact the reaction's success.
-
Solvent Choice: The solvent plays a crucial role by influencing the solubility of reactants and stabilizing intermediates. Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields.[4] An ethanol-water mixture has been shown to provide high yields in the synthesis of 2,4,5-Triaryl-1H-imidazoles.[4]
-
Reaction Time: The duration of the reaction is important. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] Insufficient reaction time will result in a low yield, while excessively long times can lead to byproduct formation.
-
Microwave-Assisted Synthesis: For rapid and efficient synthesis, consider using microwave irradiation. This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[5][6][7][8]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final imidazole product contains significant impurities, as observed by NMR or HPLC analysis. What are the likely sources of these impurities and how can I minimize them?
-
Answer: The presence of impurities is a common issue and can often be attributed to side reactions or incomplete reactions.
-
Unreacted Starting Materials: If the reaction does not go to completion, unreacted starting materials will contaminate the final product. Use TLC to monitor the consumption of reactants.[1]
-
Side Reactions: The formation of byproducts is a frequent challenge. For example, in the Radziszewski synthesis, side reactions can lead to the formation of oxazoles.[9] Optimizing reaction conditions, such as the stoichiometry of reactants, can help minimize these side reactions.
-
Purification Technique: The purification method is critical. If the product is highly soluble in the workup solvents, consider using a different extraction solvent. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often effective for purifying the final product.[10] Column chromatography can also be employed for purification.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazoles?
A1: Several methods are widely used for imidazole synthesis, each with its advantages. The most common include:
-
Debus-Radziszewski Synthesis: This is a classical and versatile multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11][12]
-
Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC).[13][14]
-
Microwave-Assisted Synthesis: This modern approach offers rapid and efficient synthesis with often higher yields compared to conventional methods.[5][6][7][15]
Q2: How does the choice of catalyst affect the reaction yield and time?
A2: The catalyst plays a pivotal role in imidazole synthesis. The right catalyst can significantly increase the reaction rate and yield. For example, using a low-melting mixture of urea–ZnCl2 as a catalyst has been shown to give excellent yields in the synthesis of triaryl-1H-imidazoles.[9] Similarly, silicotungstic acid has been used as an effective catalyst, with a concentration of 7.5% providing optimal yields.[9] Copper-based catalysts have also been shown to be effective, leading to high yields in short reaction times.[16][17]
Q3: What is the influence of the solvent on the synthesis of imidazoles?
A3: The solvent can have a significant impact on the reaction's outcome by affecting the solubility of reactants and the stability of intermediates.[4] Polar protic solvents, such as ethanol and water, are often good choices as they can stabilize charged intermediates through hydrogen bonding, which can lead to increased yields.[4] In some cases, solvent-free conditions, particularly in microwave-assisted synthesis, can provide excellent yields and are environmentally friendly.[9]
Q4: Can reaction conditions be optimized to be more environmentally friendly?
A4: Yes, several "green" chemistry approaches can be applied to imidazole synthesis. These include:
-
Using water or a mixture of ethanol and water as a solvent.[4]
-
Employing solvent-free reaction conditions, often in conjunction with microwave irradiation.[9]
-
Utilizing ultrasound-assisted synthesis, which can be a milder and more rapid method.[18]
Data Presentation
Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Solvent | Yield (%) |
| Ethanol-Water (1:1) | 90 |
| Methanol | Low |
| Ethanol | Low |
| Acetonitrile | - |
| DMF | - |
| Glycerol (at 90 °C) | Comparable or better than conventional media |
Data compiled from various sources, specific yields for some solvents were not available in the provided search results.[4][19]
Table 2: Effect of Catalyst on the Yield of Trisubstituted Imidazoles (Debus-Radziszewski Reaction)
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) |
| Silicotungstic Acid | 7.5 mol% | Ethanol | Reflux | - | 94 |
| Lactic Acid | 1 mL | - | 160 °C | - | 92 |
| Urea-ZnCl2 | - | - | - | - | Excellent |
| CuI | 15 mol% | Butanol | Reflux | 20 min | 85 |
| Cu(phen)Cl2 | 10 mol% | Ethanol | 35 °C | 3 h | 92 |
Data compiled from various sources.[9][16][17]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol describes a classical one-pot condensation reaction.[20]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Microwave-Assisted Synthesis of Imidazoles
This protocol provides a general procedure for the rapid synthesis of imidazole derivatives using microwave irradiation.[5][15]
Materials:
-
2-Bromo-1-(substituted phenyl)ethanone
-
Substituted amide (e.g., urea, thiourea)
-
Ethanol
-
Triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2-Bromo-1-(substituted phenyl)ethanone (0.02 M) in ethanol.
-
Add an aqueous solution of the substituted amide (0.02 M) and TEBA (0.05 M).
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 700 W) and time (e.g., 3.5 min). Optimized conditions may vary.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and neutralize with sodium acetate.
-
Filter the separated product.
-
Crystallize the product from ethanol.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 14. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
troubleshooting guide for the synthesis of losartan intermediates
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of losartan and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of losartan potassium?
A1: The synthesis of losartan potassium can lead to several process-related impurities and degradation products. The most frequently reported impurities include:
-
Isolosartan (Impurity A): A regioisomer of losartan formed during the alkylation of the imidazole ring.[1] It is a common byproduct that can be difficult to separate from the final product.[1][2]
-
Biphenyl Tetrazole Analog (Impurity B): This impurity arises from unreacted starting material, N-(triphenylmethyl)-5-[4'-(methyl)-1,1'-biphenyl-2'-yl]tetrazole, and is carried through the synthesis to the final drug substance as its potassium salt.[1][2]
-
Ester Analog (Impurity C): This can form during the final isolation step, especially when using acetone, where the primary alcohol group of losartan is esterified.[1][2]
-
O-trityl Losartan (Impurity D): An intermediate that may remain due to incomplete deprotection of trityl losartan.[1][2]
-
Losartan Carbaldehyde (Impurity K): An oxidation product of the primary alcohol group of losartan.[1]
-
Dimeric Impurities: These can form during the acid-catalyzed detritylation step.
Troubleshooting Guides
Section 1: Synthesis of Imidazole Intermediate (BCFI)
Q2: We are experiencing low yields in the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI). What are the possible causes and solutions?
A2: Low yields in BCFI synthesis can stem from several factors related to the Vilsmeier-Haack reaction or subsequent workup.
Possible Causes & Troubleshooting Steps:
-
Inefficient Vilsmeier Reagent Formation: The reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF) is critical. Ensure anhydrous conditions and appropriate temperature control during the formation of the Vilsmeier reagent.
-
Suboptimal Reaction Temperature: The formylation of the imidazole precursor is temperature-sensitive. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can cause degradation.
-
Hydrolysis and Workup Issues: The hydrolysis of the reaction intermediate must be carefully controlled. Inefficient pH adjustment or extraction can lead to product loss. A simple acid-base treatment during purification can effectively yield a product with high purity (99.9%).[3]
Experimental Protocol: Synthesis of BCFI A highly efficient, convergent approach involves the directed Vilsmeier formylation of methyl pentanimidate with glycine to provide the key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI).[4] An alternative efficient process starts from valeronitrile and acetyl chloride, proceeding through three steps with a reported overall yield of 69%.[5]
Section 2: Synthesis of Biphenyl Intermediate (OTBN)
Q3: Our synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Bromo-OTBN) is suffering from low yields and the formation of dibromo-byproducts. How can we optimize this step?
A3: The bromination of o-tolylbenzonitrile (OTBN) is a critical step that requires precise control to avoid side reactions. Bromo-OTBN is a key intermediate for producing various sartan drugs, including losartan.[6]
Possible Causes & Troubleshooting Steps:
-
Non-selective Bromination: Free-radical bromination can be non-selective, leading to the formation of di-brominated and other impurities.[7]
-
Solution: Utilize N-bromosuccinimide (NBS) under controlled conditions, such as initiation by LED light, which can improve selectivity and yield.[8]
-
-
Suboptimal Catalyst/Reagent Choice: The choice of brominating agent and initiator is crucial.
-
Solution: A combination of bromate and pyrosulfite or bromide and percarbonate in a water-organic binary system can effectively produce the desired compound with minimal dibromo byproducts.[9]
-
Data on OTBN Synthesis Yields
| Coupling Method | Catalyst/Reagents | Solvent | Yield | Reference |
| Grignard Coupling | Manganese chloride, chlorotrimethylsilane | Tetrahydrofuran (THF) | 86% | [5] |
| Suzuki Coupling | Palladium nanoparticles (PdNPs) | Mild Conditions | 98% | [8] |
Section 3: Coupling Reaction & Trityl Losartan Synthesis
Q4: We are observing high levels of the Isolosartan impurity after the coupling reaction. What causes this and how can it be minimized?
A4: The formation of Isolosartan, an N1-isomer, is a common side reaction during the alkylation of the imidazole ring with the biphenyl intermediate.[1] This occurs because the delocalization of the lone pair of electrons in the imidazole ring creates two possible sites for alkylation.[2]
Troubleshooting Workflow for High Isolosartan Levels
Caption: Troubleshooting Decision Tree for High Isolosartan Levels.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Higher temperatures often promote the formation of the undesired Isolosartan isomer.[1][2] Lowering the reaction temperature (e.g., to 40°C or room temperature) can significantly improve regioselectivity.[1][8]
-
Evaluate Base and Solvent System: The choice of base and solvent plays a critical role. Consider using a milder base or a different solvent system. The use of phase transfer catalysts has also been shown to be effective.[1]
-
Purification Strategy: If Isolosartan is still present after optimization, an effective purification method is necessary. Recrystallization from a suitable solvent system, such as isopropanol-water or acetone-water, can effectively separate the isomers.[1]
Diagram: Formation of Losartan vs. Isolosartan
Caption: Regioselectivity in the alkylation step of losartan synthesis.
Section 4: Deprotection and Final Product Issues
Q5: The detritylation of Trityl Losartan is incomplete. What could be the issue?
A5: Incomplete deprotection results in the O-trityl Losartan impurity (Impurity D) remaining in the final product.[1][2]
Possible Causes & Troubleshooting Steps:
-
Insufficient Acid/Base: The cleavage of the trityl group requires a sufficient amount of acid (e.g., HCl, H₂SO₄) or base (e.g., KOH).[10][11] Ensure the stoichiometry is correct.
-
Reaction Time/Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[1]
-
Solvent System: The choice of solvent is important. A mixture of an alcohol (like methanol) and water or THF is commonly used to ensure the solubility of both the reactant and the reagent.[10][11]
Experimental Protocol: Deprotection of Trityl Losartan
-
Dissolution: Dissolve Trityl Losartan in a suitable alcohol, such as methanol or isopropanol.[1]
-
Reagent Addition: Add a solution of potassium hydroxide (KOH) in the same solvent. Alternatively, an acidic workup using HCl or H₂SO₄ can be employed.[1][10]
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress via TLC or HPLC until deprotection is complete.[1]
-
Workup: After completion, cool the reaction mixture. If using a base, the potassium salt may precipitate. If using acid, neutralize the mixture carefully with a base (e.g., NaOH) to a pH of ~12.5-13 to precipitate the product.[10]
-
Isolation: Isolate the product by filtration and wash with appropriate solvents.
Q6: We are facing challenges with poor crystallization and low yields during the final purification of losartan potassium. What can be done?
A6: The crystallization of losartan potassium can be difficult, and several factors can impact the yield, purity, and crystal form.[1]
Possible Causes & Troubleshooting Steps:
-
Improper Solvent System: The choice of solvent/anti-solvent is critical for effective crystallization.
-
Rapid Cooling: Fast cooling can lead to the formation of small, impure crystals or an amorphous product.
-
Solution: Implement a controlled and gradual cooling profile to encourage the growth of larger, more uniform crystals.
-
-
Presence of Impurities: Impurities can inhibit crystallization or co-precipitate with the product, reducing purity.
-
Solution: Ensure the crude product is of high purity before attempting crystallization. An activated carbon treatment can be used to remove colored impurities.[10]
-
General Synthesis Workflow
Caption: General workflow for the convergent synthesis of Losartan.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102791678A - Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
minimizing impurity formation in 2-butyl-5-chloro-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butyl-5-chloro-1H-imidazole. Our aim is to help you minimize impurity formation and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Presence of Multiple Isomers in the Final Product
Question: My final product shows multiple spots on TLC/peaks in HPLC, suggesting the presence of regioisomers (e.g., 2-butyl-4-chloro-1H-imidazole). How can I improve the regioselectivity of the chlorination?
Possible Causes:
-
Tautomerism of the Imidazole Ring: The 1H-imidazole ring exists in two tautomeric forms, which can lead to substitution at either the 4- or 5-position during chlorination.
-
Reaction Conditions: Temperature, solvent, and the nature of the chlorinating agent can influence the kinetic versus thermodynamic control of the reaction, affecting the isomer ratio.
-
Steric Hindrance: The butyl group at the 2-position offers some steric hindrance, but it may not be sufficient to completely block the formation of the 4-chloro isomer.
Solutions:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of a single isomer by increasing the kinetic barrier to the formation of the undesired isomer.
-
Choice of Chlorinating Agent: The selectivity of chlorination can be highly dependent on the reagent used. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). A systematic screening of these reagents is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., acetic acid).
-
Protecting Groups: Introducing a protecting group on one of the imidazole nitrogens can lock the tautomeric form and direct chlorination to a specific position. The protecting group can be removed in a subsequent step.
Problem 2: Formation of Over-Chlorinated Byproducts
Question: I am observing the formation of a di-chlorinated impurity (2-butyl-4,5-dichloro-1H-imidazole) in my reaction mixture. How can I prevent this?
Possible Causes:
-
Excess Chlorinating Agent: Using a molar excess of the chlorinating agent is a common cause of over-chlorination.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for a second chlorination event to occur.
-
High Reactivity of the Imidazole Ring: The imidazole ring is an electron-rich heterocycle, making it susceptible to multiple electrophilic substitutions.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. It is often advisable to use a slight sub-stoichiometric amount or add the reagent portion-wise to the reaction mixture.
-
Monitoring the Reaction: Closely monitor the progress of the reaction using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-chloro byproduct.
-
Lowering the Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate and can help to minimize over-chlorination.
Problem 3: Low Yield and/or Complex Reaction Mixture
Question: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the potential causes and how can I improve the outcome?
Possible Causes:
-
Purity of Starting Materials: Impurities in the starting 2-butyl-1H-imidazole can lead to the formation of undesired side products.
-
Decomposition of Starting Material or Product: The reaction conditions (e.g., strong acid or base, high temperature) may be causing the degradation of the starting material or the desired product.
-
Side Reactions: The chlorinating agent may be reacting with the solvent or other components in the reaction mixture. For instance, in some multi-step syntheses starting from precursors to 2-butylimidazole, contamination with valeric acid derivatives can occur if certain steps are combined.[1]
Solutions:
-
Purification of Starting Materials: Ensure the purity of the 2-butyl-1H-imidazole starting material, for example, by distillation or recrystallization of a salt form.
-
Optimization of Reaction Conditions: Perform a systematic optimization of the reaction conditions, including temperature, reaction time, solvent, and the order of reagent addition.
-
Inert Atmosphere: If oxidation is a suspected side reaction, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: Develop a robust purification strategy. This may involve column chromatography, recrystallization, or acid-base extraction to effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves the direct chlorination of 2-butyl-1H-imidazole using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Another route involves a multi-step synthesis, for example, starting from valeronitrile to form the imidazole ring, followed by chlorination.[2]
Q2: How can I effectively purify the crude this compound?
A2: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene). Column chromatography on silica gel is also a common and effective method for separating the desired product from isomers and other impurities. Acid-base extraction can also be employed by dissolving the crude product in an organic solvent and extracting with a dilute acid; the product can then be recovered by basifying the aqueous layer and re-extracting.
Q3: Are there any specific safety precautions I should take during the chlorination reaction?
A3: Yes. Chlorination reactions should always be performed in a well-ventilated fume hood. Chlorinating agents can be corrosive, toxic, and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Some chlorination reactions can be exothermic, so proper temperature control is crucial to prevent runaway reactions.[3]
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Formation
| Parameter | Effect on Regioisomer Formation | Effect on Over-chlorination | General Recommendation |
| Temperature | Lower temperatures may favor kinetic product and improve selectivity. | Higher temperatures increase the rate of over-chlorination. | Start at low temperatures (e.g., 0 °C) and gradually increase if the reaction is too slow. |
| Chlorinating Agent | Choice of agent (e.g., NCS, SO₂Cl₂) can significantly impact isomer ratio. | More reactive agents may lead to more over-chlorination. | Screen different chlorinating agents to find the optimal balance of reactivity and selectivity. |
| Solvent Polarity | Can influence the transition state energies and thus the product ratio. | Can affect the solubility and reactivity of the chlorinating agent. | Experiment with a range of solvents to optimize for the desired outcome. |
| Stoichiometry | Not a primary factor for regioisomerism. | Excess chlorinating agent is a direct cause of over-chlorination. | Use a 1:1 or slightly less than 1:1 molar ratio of chlorinating agent to substrate. |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 2-Butyl-1H-imidazole with N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-butyl-1H-imidazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.0-1.05 eq.) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting potential impurity formation.
References
Technical Support Center: Enhancing the Solubility of 2-Butyl-5-Chloro-1H-Imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the solubility of 2-butyl-5-chloro-1H-imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows very low aqueous solubility. What is the first step I should take?
A1: The initial step is to accurately determine the baseline aqueous solubility of your compound. This is crucial for classifying your compound, for instance, according to the Biopharmaceutics Classification System (BCS), and for selecting the most suitable solubility enhancement strategy. A standard method for this is the shake-flask method to determine equilibrium solubility.[1][2][3]
Q2: What are the primary strategies for enhancing the solubility of poorly water-soluble compounds like my imidazole derivative?
A2: The primary strategies can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications: These include reducing the particle size (micronization or nanosuspension), modifying the crystal structure (polymorph screening, creating amorphous forms, or co-crystallization), and dispersing the drug in a carrier matrix (solid dispersions).[4][5]
-
Chemical Modifications: These involve altering the molecule itself or its immediate environment. Common methods include salt formation (if the molecule has ionizable groups), complexation (e.g., with cyclodextrins), and adjusting the pH of the solution.[4][6]
Q3: How does pH affect the solubility of imidazole derivatives?
A3: Imidazole derivatives are amphoteric, meaning they can act as both weak acids and weak bases.[7][8] The imidazole ring contains a nitrogen atom that can be protonated in acidic conditions, forming a more soluble cationic species. Therefore, adjusting the pH of the aqueous medium below the pKa of the imidazole ring can significantly increase the solubility of your derivative. Conversely, in basic conditions, a proton can be removed, potentially leading to the formation of a less soluble species.[9][10] It is essential to determine the pH-solubility profile of your specific derivative to identify the optimal pH for dissolution.
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins are a good option when you need to improve the aqueous solubility of a hydrophobic molecule without chemically altering it.[11][12] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the poorly soluble drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water. This technique is particularly useful for compounds that lack ionizable groups for salt formation.[11][13]
Q5: What is a solid dispersion, and when is it a suitable approach?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, highly soluble carrier matrix.[5][6][14][15] This can be achieved by methods like solvent evaporation or melt extrusion.[15] By dispersing the drug at a molecular level or as amorphous particles within the carrier, its dissolution rate and apparent solubility can be significantly increased.[14][16] This is a versatile technique suitable for many BCS Class II and IV compounds.[14]
Q6: Can I use co-crystals to enhance the solubility of my imidazole derivative?
A6: Yes, co-crystallization is a viable and increasingly popular strategy.[17][18] A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former (a benign molecule) in a specific stoichiometric ratio within a crystal lattice.[17] By selecting an appropriate co-former, you can modify the crystal packing and intermolecular interactions, leading to improved solubility and dissolution characteristics without altering the chemical structure of the API.[19][20]
Troubleshooting Guides
Problem 1: Inconsistent results in shake-flask solubility measurements.
| Possible Cause | Troubleshooting Step |
| Equilibrium not reached | Ensure sufficient agitation time (typically 24-72 hours) and visually confirm the presence of undissolved solid at the end of the experiment.[3] |
| Temperature fluctuations | Use a temperature-controlled shaker or water bath to maintain a constant temperature (e.g., 25 °C or 37 °C).[21] |
| Inaccurate quantification | Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision. Prepare a calibration curve for each compound.[1] |
| Solvent evaporation | Use tightly sealed containers to prevent solvent loss, especially when working with volatile solvents or over long incubation periods. |
Problem 2: Difficulty in preparing a stable solid dispersion.
| Possible Cause | Troubleshooting Step |
| Drug-polymer immiscibility | Screen different polymers to find a carrier with good miscibility with your imidazole derivative. Differential Scanning Calorimetry (DSC) can be used to assess miscibility. |
| Recrystallization of the drug | Rapidly cool the molten mixture in the fusion method or use a fast evaporation rate in the solvent method to trap the drug in an amorphous or finely dispersed state.[14] The addition of a small amount of a surfactant or a second polymer can sometimes inhibit recrystallization. |
| Phase separation | Ensure homogeneous mixing of the drug and carrier in the molten state or in the common solvent. Optimize the drug-to-carrier ratio; high drug loading can sometimes lead to phase separation. |
| Thermal degradation of the drug | If using the fusion method, perform thermogravimetric analysis (TGA) on your compound to determine its degradation temperature and ensure the processing temperature is well below it. If the compound is heat-sensitive, the solvent evaporation method is a better choice. |
Problem 3: Low complexation efficiency with cyclodextrins.
| Possible Cause | Troubleshooting Step |
| Poor fit of the drug in the cyclodextrin cavity | Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and solubilities. |
| Suboptimal stoichiometry | Prepare a phase solubility diagram by measuring the solubility of your compound at increasing concentrations of the cyclodextrin. This will help determine the optimal drug:cyclodextrin molar ratio. |
| Inefficient complexation method | Try different preparation methods such as kneading, co-precipitation, or freeze-drying to see which yields the highest complexation efficiency. |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical this compound derivative ("Compound X") to demonstrate how to structure and compare results from solubility enhancement experiments.
Table 1: Baseline Aqueous Solubility of Compound X
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 25 | 5.2 ± 0.4 |
| 0.1 N HCl | 1.2 | 37 | 150.8 ± 5.1 |
| Acetate Buffer | 4.5 | 37 | 85.3 ± 3.9 |
| Phosphate Buffer | 6.8 | 37 | 12.1 ± 1.1 |
| Phosphate Buffer | 7.4 | 37 | 8.5 ± 0.7 |
Table 2: Solubility Enhancement of Compound X using Different Techniques
| Technique | Method/Carrier | Drug:Carrier Ratio | Solubility (µg/mL) in Water at 25°C | Fold Increase |
| Solid Dispersion | PVP K30 (Solvent Evaporation) | 1:5 | 125.6 ± 7.3 | ~24x |
| Soluplus® (Melt Extrusion) | 1:10 | 210.4 ± 11.2 | ~40x | |
| Cyclodextrin Complexation | HP-β-CD (Kneading) | 1:1 (molar) | 88.9 ± 4.5 | ~17x |
| Co-crystallization | Succinic Acid (Slurry) | 1:1 (molar) | 65.2 ± 3.1 | ~12.5x |
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous medium (e.g., deionized water, buffer of specific pH) in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to reach equilibrium. Ensure continuous agitation.
-
Phase Separation: After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[1][2][3]
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and the chosen carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, and gently grind and sieve it to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 3: Co-crystallization by Slurry Method
-
Mixture Preparation: Mix the this compound derivative and the selected co-former in the desired stoichiometric ratio.
-
Slurry Formation: Add a small amount of a solvent in which both components are sparingly soluble to the solid mixture to form a slurry.
-
Equilibration: Stir the slurry at a constant temperature for a period ranging from several hours to days to allow for the conversion to the co-crystal form.
-
Isolation: Isolate the solid phase by filtration.
-
Drying: Dry the obtained solid under vacuum.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman).
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Workflow for Solid Dispersion via Solvent Evaporation.
Caption: Workflow for Co-crystal formation via Slurry Method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. rjptonline.org [rjptonline.org]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A combined experimental and theoretical study of miconazole salts and cocrystals: crystal structures, DFT computations, formation thermodynamics and solubility improvement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Imidazole Ring Formation
Welcome to the technical support center dedicated to the efficient synthesis of imidazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed procedural outlines.
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge, often due to side reactions or incomplete conversion.[1][2] The traditional uncatalyzed reaction is known to be inefficient.[1] Here are several strategies to enhance your yield:
-
Catalyst Selection: The use of a catalyst is highly recommended.[1]
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid can lead to excellent yields, sometimes up to 100%.[1] Lactic acid has also been employed as an effective and biodegradable catalyst.[1]
-
Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) have demonstrated a significant improvement in yields compared to other bases like triethylamine.[1]
-
Heterogeneous Catalysts: Reusable catalysts such as magnetic iron oxide nanoparticles (Fe3O4 MNPs) can function as a Lewis acid to activate the aldehyde, thereby improving yields.[1] A low-melting mixture of urea and ZnCl2 has also proven effective.[1][3]
-
-
Reaction Conditions:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically decrease reaction times and increase yields, often under solvent-free conditions.[1][2]
-
Solvent Choice: While alcohols are common solvents, solvent-free conditions or the use of green solvents like glycerol have shown excellent results.[1]
-
Q2: What is the difference between homogeneous and heterogeneous catalysts in imidazole synthesis, and which one should I choose?
A2: The choice between homogeneous and heterogeneous catalysts depends on your specific experimental needs and priorities.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants. They are often highly active and selective but can be difficult to separate from the reaction mixture, which may lead to product contamination.
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants. They are highly valued for their ease of separation (e.g., by filtration) and reusability, making them advantageous for industrial applications and green chemistry.[1] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.[1]
Q3: I am observing significant side product formation in my multi-component imidazole synthesis. How can I improve selectivity?
A3: Side product formation often arises from competing reaction pathways.[1] Here’s how you can enhance the selectivity for your desired product:
-
Optimize Catalyst Loading: The amount of catalyst is critical. For instance, with γ-Fe2O3-SO3H, 10 mol% was found to be optimal for synthesizing trisubstituted imidazoles, with no further improvement in yield upon increasing the catalyst amount.[1] It is crucial to perform a catalyst loading study for your specific system.[1]
-
Control Reaction Temperature: Temperature plays a vital role in selectivity.[1] Lowering the temperature may favor the formation of the desired kinetic product over thermodynamic side products.[1] Conversely, for some reactions, a controlled increase in temperature might be necessary to initiate the reaction.[4]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the aldehyde, as impurities can lead to the formation of side products.[1]
Q4: My metal-catalyzed imidazole synthesis is not proceeding to completion. What should I check?
A4: Incomplete conversion in copper- or palladium-catalyzed imidazole syntheses can be attributed to several factors.[2]
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For copper-catalyzed reactions, catalysts like CuI are common, often used with a ligand.[2] For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are employed.[2]
-
Reaction Atmosphere: Many metal-catalyzed reactions are sensitive to air and moisture.[2] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are dry.[2]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2]
Troubleshooting Guides
Problem 1: Low Yield in Imidazole Synthesis
This guide provides a structured approach to troubleshooting low yields for various synthetic routes.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Ensure the catalyst is active and suitable for your specific reaction. For solid-supported catalysts, verify their proper preparation and handling.[5] For metal catalysts, check for deactivation and consider the use of appropriate ligands.[2] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and reactant concentrations.[6] Consider switching to microwave-assisted synthesis for potentially higher yields and shorter reaction times.[1][2] |
| Impure Reagents or Solvents | Use high-purity starting materials and dry solvents, especially for air- and moisture-sensitive reactions.[1][6] |
| Incomplete Deprotonation (for N-alkylation) | Evaluate the base and solvent system. A stronger base or a more suitable solvent may be required to ensure complete deprotonation of the imidazole ring.[7] |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions.[4][6] Monitor the reaction by TLC or LC-MS to check for product degradation over time.[6] |
Problem 2: Formation of Unidentified Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired imidazole derivative.
| Possible Cause | Suggested Solution |
| Contaminants in Starting Materials | Use high-purity starting materials. Purify starting materials if necessary.[4] |
| Side Reactions | Carefully control reaction conditions such as temperature and reaction time to favor the desired reaction pathway.[2] Consider using a more selective catalyst. |
| Air Oxidation | If the reaction mixture or product is air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Isomerization during Work-up | Maintain consistent and mild conditions during extraction, purification, and analysis to prevent isomerization.[4] |
Catalyst Selection and Performance Data
The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| γ-Fe2O3-SO3H | 10 | Ethanol | Reflux | 3 hours | Optimal results reported |
| CuI | 15 | Butanol | Reflux | Not Specified | Yields can be temperature-dependent |
| HBF4–SiO2 | 10 | Acetonitrile | 80 | Not Specified | Highly effective for 4,5-disubstituted imidazoles |
| FeCl3/SiO2 | Not Specified | Solvent-free | Not Specified | Not Specified | Good yields reported |
| Urea-ZnCl2 | Not Specified | Eutectic mixture | Not Specified | Not Specified | Very good yields reported |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles using γ-Fe2O3-SO3H Catalyst
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) and γ-Fe2O3-SO3H (10 mol%) to the flask.
-
Reaction: Reflux the reaction mixture for the time determined by TLC monitoring.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Filter the solid product. If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.[1]
Protocol 2: Copper-Catalyzed Synthesis of Trisubstituted Imidazoles
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[1]
-
Solvent Addition: Add butanol (7 mL) to the flask.[1]
-
Reaction: Reflux the mixture and monitor the progress of the reaction using thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, followed by purification, typically by column chromatography on silica gel.
Protocol 3: Synthesis of 4,5-dimethyl-1H-imidazole using HBF4–SiO2 Catalyst
-
Catalyst Preparation: Prepare HBF4–SiO2 by adding silica gel to an aqueous solution of HBF4 (40%) and stirring for 1 hour. Filter, wash with water, and dry at 100 °C for 12 hours.[5]
-
Reaction Setup: To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (40% aqueous solution, 1.2 mmol) and ammonium acetate (2 mmol).[5]
-
Catalyst Addition: Add HBF4–SiO2 (10 mol%) to the reaction mixture.[5]
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the catalyst.[5] Evaporate the solvent under reduced pressure.[5]
-
Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.[5] Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.[5] Purify by recrystallization.[5]
Visualizations
Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.
Caption: Decision tree for selecting a suitable catalyst and reaction conditions.
References
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-butyl-1H-imidazole-4,5-dicarboxylic acid: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-butyl-1H-imidazole-4,5-dicarboxylic acid, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, compares its performance with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Melting Point Analysis—and presents supporting experimental data in a clear, comparative format.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly precise and versatile method for the purity assessment of non-volatile compounds, making it a gold standard for pharmaceutical analysis.[1] A reverse-phase HPLC method is particularly well-suited for separating the polar 2-butyl-1H-imidazole-4,5-dicarboxylic acid from potential impurities that may arise during synthesis.[1][2] Common impurities are directly related to the synthetic route and can include unreacted starting materials (e.g., 2-butylbenzimidazole), intermediates from incomplete hydrolysis (e.g., 2-butyl-4-cyano-1H-imidazole-5-carboxylic acid), or side-products from the initial condensation.[3]
Experimental Protocol: HPLC Purity Determination
A recommended reverse-phase HPLC method is detailed below, based on established protocols for similar imidazole derivatives.[1][4]
-
Column: C18 stationary phase (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
UV Detection: 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.[1]
-
Standard Preparation: A certified reference standard should be prepared at the same concentration.[1]
Data Presentation: HPLC Analysis
Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.[5]
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 2-butyl-4-cyano-1H-imidazole-5-carboxylic acid (Impurity A) | 8.52 | 15.6 | 0.35% |
| 2-butyl-1H-imidazole-4,5-dicarboxylic acid | 12.15 | 4420.1 | 99.50% |
| 2-butylbenzimidazole (Impurity B) | 17.88 | 6.7 | 0.15% |
| Total | 4442.4 | 100.00% |
Alternative Purity Assessment Methods
While HPLC is the primary method for routine purity analysis, orthogonal techniques are essential for comprehensive characterization and validation.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides detailed structural information and can be used for highly accurate purity determination without requiring a reference standard of the impurities themselves.[1] It relies on comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1, e.g., 30s) to ensure full signal relaxation for accurate integration.
-
Analysis: Calculate purity by comparing the integral of a well-resolved analyte proton signal (e.g., a methylene group in the butyl chain) to a signal from the internal standard.
Data Presentation: qNMR Analysis
| Parameter | Value |
| Mass of Synthesized Sample | 10.05 mg |
| Mass of Internal Standard (Maleic Acid) | 5.12 mg |
| Molar Mass of Sample | 212.20 g/mol |
| Molar Mass of Standard | 116.07 g/mol |
| Integral of Sample Signal (CH₂) | 2.00 |
| Integral of Standard Signal (CH=CH) | 2.03 |
| Calculated Purity | 99.3% |
Melting Point Analysis
Melting point determination is a classic, rapid, and inexpensive method to assess purity.[6] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[7]
Experimental Protocol: Melting Point
-
Sample Preparation: Place a small amount of the finely ground, dried synthesized product into a capillary tube, packed to a height of 2-3 mm.[7]
-
Instrument: Digital melting point apparatus.
-
Procedure: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Data Presentation: Melting Point Analysis
| Sample | Observed Melting Range (°C) | Notes |
| Reference Standard | 288 - 289 (decomposes) | Sharp melting point. |
| Synthesized Lot A | 285 - 288 (decomposes) | Slightly broadened range, suggesting minor impurities. |
| Synthesized Lot B | 279 - 285 (decomposes) | Significantly broadened and depressed, indicating lower purity. |
Comparative Guide: Method Performance
| Feature | HPLC-UV | qNMR | Melting Point Analysis |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Thermal Property |
| Precision | High | Very High | Low |
| Sensitivity | High (detects trace impurities) | Moderate | Low (insensitive to <1-2% impurity) |
| Specificity | High (separates isomers) | Very High (structurally specific) | Low |
| Quantitation | Relative (Area %) | Absolute (with standard) | Semi-Quantitative |
| Throughput | Moderate (~30 min/sample) | Low (~45 min/sample) | High (<10 min/sample) |
| Impurity ID | Possible with MS coupling | Possible for major impurities | Not Possible |
Workflow for Purity Analysis and Method Comparison
The following diagram illustrates the logical workflow for synthesizing, purifying, and analyzing 2-butyl-1H-imidazole-4,5-dicarboxylic acid using multiple analytical techniques for a comprehensive purity assessment.
Caption: Workflow for the comparative purity assessment of synthesized product.
Conclusion
For routine quality control and purity reporting of 2-butyl-1H-imidazole-4,5-dicarboxylic acid, HPLC remains the most robust and widely accepted technique, offering an excellent balance of sensitivity, specificity, and throughput.[1] qNMR serves as a powerful orthogonal method for primary characterization and validation of reference standards due to its high precision and ability to provide absolute quantification without impurity standards. Melting Point Analysis is a valuable, rapid, and cost-effective screening tool to quickly assess the general purity of a synthesized batch, particularly during process optimization. A multi-technique approach, as outlined, provides the most comprehensive and reliable characterization of the final product's purity.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
A Comparative Guide to Imidazole Synthesis: From Classic Reactions to Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of the imidazole scaffold is a cornerstone of advancing new therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines classical methods alongside modern catalytic, microwave-assisted, and ultrasound-assisted approaches, offering a comprehensive overview of their performance to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Imidazole Synthesis Methods
The choice of an appropriate synthetic method for a desired imidazole derivative is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the key quantitative parameters for several common methods, providing a basis for direct comparison, with a focus on the synthesis of 2,4,5-trisubstituted imidazoles.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Radziszewski Synthesis | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-4 h | ~85-95[1] |
| Marckwald Synthesis | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone HCl, Potassium Thiocyanate | - | Water | Reflux | 2 h | Moderate |
| Microwave-Assisted (Ni-Catalyst) | 2,4,5-Trisubstituted Imidazoles | Benzil, Aromatic Aldehydes, Ammonium Acetate | Schiff's base nickel complex (Ni-C) | Ethanol | 90 | 10-20 min | up to 95[2][3] |
| Microwave-Assisted (Catalyst-Free) | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Solvent-free | - | 1-2 min | High |
| Ultrasound-Assisted (Fe3O4 MNPs) | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Ammonium Acetate | Fe3O4 Magnetic Nanoparticles | - | - | - | up to 97[4] |
| Ultrasound-Assisted (PPh3 Catalyst) | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Urea | Triphenylphosphine (PPh3) | Ethylene Glycol | Room Temp. | - | 80-95[5] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes discussed.
Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classical method involves a one-pot condensation reaction.
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.[1]
-
Reflux the mixture with stirring for 1-4 hours at 100°C.[1]
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.[1]
Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
This method is particularly useful for the synthesis of 2-mercaptoimidazoles.
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.
-
Add an aqueous solution of potassium thiocyanate (1.1 eq).
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole precipitates and can be collected by filtration.
Microwave-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This modern approach offers a significant reduction in reaction time with high yields.
Procedure:
-
In a microwave-safe vessel, mix an aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of a suitable catalyst, such as a Schiff's base nickel complex (10 mol%).[3]
-
Add ethanol as the solvent.[2]
-
Irradiate the mixture in a microwave reactor at 90-100°C for 10-20 minutes.[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into ice water, and filter the solid product.
-
Wash the crude product with water and recrystallize from ethanol.
Ultrasound-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
The use of ultrasonic irradiation provides an efficient and often environmentally friendly route to substituted imidazoles.
Procedure:
-
In a suitable flask, combine benzil (1 mmol), an aldehyde (1 mmol), a nitrogen source such as ammonium acetate or urea, and a catalyst (e.g., Fe3O4 nanoparticles or PPh3).[4][5]
-
Add a suitable solvent like ethylene glycol if required.[5]
-
Place the flask in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for a period ranging from a few minutes to an hour, depending on the specific substrates and catalyst.
-
Upon completion, the product can be isolated by filtration or extraction, followed by purification.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflows and a simplified reaction pathway for imidazole synthesis.
Caption: General experimental workflow for imidazole synthesis.
Caption: Simplified Debus-Radziszewski reaction pathway.
Conclusion
The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule and the available laboratory resources. Classical methods like the Radziszewski and Marckwald syntheses remain valuable for their simplicity and effectiveness in specific contexts. However, for rapid synthesis and high yields, particularly in a high-throughput setting, modern catalytic, microwave-assisted, and ultrasound-assisted methods offer significant advantages.[2][4] These newer techniques often align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents.[5][6] This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors.
References
- 1. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 2. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-butyl-5-chloro-1H-imidazole
The definitive confirmation of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. For novel compounds like 2-butyl-5-chloro-1H-imidazole, a heterocyclic scaffold of interest, unambiguous structural validation is the bedrock upon which further research is built. While X-ray crystallography stands as the gold standard for determining solid-state structure, a suite of spectroscopic techniques provides complementary and essential data. This guide compares the definitive power of X-ray crystallography with versatile spectroscopic methods—NMR, FTIR, and Mass Spectrometry—for the structural elucidation of this imidazole derivative.
While a crystal structure for the parent compound this compound is not publicly available, crystallographic data has been reported for the closely related aldehyde derivative, This compound-4-carbaldehyde , and a recently synthesized N-substituted derivative, providing a concrete basis for structural comparison.[1] This guide will leverage data from these analogs to illustrate the validation process.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique depends on the desired level of structural detail, the physical state of the sample, and the specific questions being asked. X-ray crystallography provides an unparalleled, high-resolution static picture of the molecule in a crystal lattice. In contrast, spectroscopic methods probe the molecule's constitution and electronic environment in solution or bulk solid, offering dynamic and connectivity information.
| Analytical Technique | Information Provided | Sample Requirements | Key Performance Metrics |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | High-quality single crystal (typically 0.1-0.5 mm). | Resolution (Å), R-factor, Space Group, Unit Cell Dimensions. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, number of unique atoms. | Soluble sample in a deuterated solvent (5-10 mg). | Chemical Shift (δ, ppm), Coupling Constants (J, Hz), Integration. |
| Fourier-Transform Infrared (FTIR) | Presence of specific functional groups and vibrational modes. | Solid or liquid sample (small amount). | Wavenumber (cm⁻¹), Transmittance (%). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Ionizable sample, typically in solution (~1 mg/mL). | Mass-to-charge ratio (m/z), Isotopic Distribution. |
Definitive Structure by X-ray Crystallography
Single-crystal X-ray diffraction offers the most direct and unambiguous method for determining a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional electron density map and, from that, a precise model of the atomic arrangement.
For instance, a comprehensive crystallographic investigation was recently performed on an N-substituted derivative of 2-butyl-4-chloro-1H-imidazole.[2] The study revealed the molecule crystallized in a monoclinic system with a P2₁/c space group, providing exact coordinates for each atom and confirming the connectivity and conformation of the butyl and chloro substituents on the imidazole ring.[2] Similarly, the crystal structure of this compound-4-carbaldehyde is available in the Cambridge Structural Database (CSD Number: 192907), offering definitive proof of its molecular geometry.[3]
Complementary Spectroscopic Validation
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Spectroscopic methods are indispensable for routine characterization, confirmation of identity in solution, and providing data that complements the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic tool for structure elucidation in solution.
-
¹H NMR spectra for derivatives of this compound show characteristic signals for the butyl chain protons: a triplet around δ 0.87 ppm for the terminal methyl group, and multiplets between δ 1.2 and 1.5 ppm for the methylene protons.[2]
-
¹³C NMR provides information on the carbon skeleton, confirming the number of unique carbon atoms and their chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the presence of specific functional groups. For N-substituted 2-butyl-4-chloro-1H-imidazole derivatives, characteristic absorption bands are observed, including:
-
~2954 cm⁻¹ (Aromatic C-H stretch)
-
~2833 cm⁻¹ (Aliphatic C-H stretch)
-
~1675 cm⁻¹ (C=N stretch of the imidazole ring)
-
~1597 cm⁻¹ (C=C stretch of the imidazole ring)
-
~794 cm⁻¹ (C-Cl stretch)[2]
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The mass spectra of these imidazole derivatives confirm their expected molecular weights.[2]
Experimental Workflows and Protocols
The structural validation of a novel compound like this compound follows a logical progression of techniques to build a complete and verified picture of the molecule.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin Receptor Blocker Efficacy in Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
Angiotensin Receptor Blockers (ARBs) are a cornerstone in the management of hypertension, acting by selectively antagonizing the angiotensin II type 1 (AT1) receptor. While all drugs in this class share a common mechanism, variations in their pharmacokinetic and pharmacodynamic profiles can lead to differences in clinical efficacy. This guide provides an objective comparison of the performance of various ARBs, supported by data from head-to-head clinical trials and meta-analyses.
Mechanism of Action: The ARB Signaling Pathway
Angiotensin II, a potent vasoconstrictor, plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by binding to AT1 receptors. This interaction triggers a cascade of downstream effects, leading to increased blood pressure. ARBs competitively inhibit this binding, resulting in vasodilation and a reduction in blood pressure.[1][2]
Comparative Efficacy in Blood Pressure Reduction
The primary measure of efficacy for any antihypertensive agent is its ability to reduce blood pressure. Numerous clinical trials have compared different ARBs in this regard. The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in head-to-head comparative studies.
| ARB Comparison | Dosing | Study Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Citation |
| Olmesartan vs. Losartan vs. Valsartan vs. Irbesartan | Olmesartan 20mg, Losartan 50mg, Valsartan 80mg, Irbesartan 150mg (once daily) | 8 weeks | Olmesartan: -11.3, Losartan: -8.4, Valsartan: not specified, Irbesartan: not specified | Olmesartan: -11.5, Losartan: -8.2, Valsartan: -7.9, Irbesartan: -9.9 | [3][4] |
| Olmesartan vs. Losartan vs. Valsartan (Forced Titration) | Olmesartan 20-40mg, Losartan 50-100mg, Valsartan 80-320mg | 12 weeks | At week 8: Olmesartan > Losartan | At week 8: Olmesartan > Losartan | [5] |
| Azilsartan vs. Olmesartan | Azilsartan 20mg, Olmesartan 20mg (once daily) | 16 weeks | Azilsartan: -14, Olmesartan: -11 | Azilsartan: -8, Olmesartan: -7 | [6] |
| Azilsartan vs. Olmesartan (with diuretic) | Azilsartan 40-80mg + Chlorthalidone, Olmesartan 20-40mg + Hydrochlorothiazide | 12 weeks | Azilsartan: -42.5 to -44.0, Olmesartan: -37.1 | Azilsartan: -18.8 to -20.5, Olmesartan: -16.4 | [7] |
| Candesartan vs. Losartan | Not specified | Meta-analysis | Candesartan showed greater reduction | Candesartan showed greater reduction | [5][8] |
| Telmisartan vs. Candesartan | Not specified | Meta-analysis | No significant difference | No significant difference | [9] |
Efficacy in Reducing Albuminuria
Beyond blood pressure control, the ability to reduce albuminuria is a critical efficacy parameter, particularly in patients with diabetes and chronic kidney disease. Several ARBs have demonstrated a beneficial effect on this outcome.
| ARB | Key Findings on Albuminuria Reduction | Citation |
| Losartan | Reduces urinary albumin excretion in normotensive patients with type 2 diabetes and microalbuminuria.[10] A 100mg dose reduced the rate of albumin excretion by 34.0% after 10 weeks.[10] | [10][11] |
| Irbesartan | Demonstrated significant renal benefit in patients with type 2 diabetes and nephropathy, independent of blood pressure reduction.[11] | [11] |
| Olmesartan | Associated with a delay in the onset of microalbuminuria in patients with type 2 diabetes.[12] | [12] |
| Telmisartan vs. Losartan | The AMADEO trial investigated the effects of telmisartan versus losartan on renal outcomes in hypertensive type 2 diabetic patients with overt nephropathy.[13] | [13] |
Experimental Protocols
The following table outlines a typical methodology for a head-to-head clinical trial comparing the efficacy of different ARBs. This is a synthesized protocol based on common practices observed in multiple studies.[3][4][5][6]
| Protocol Section | Details |
| Study Design | Multicenter, randomized, double-blind, parallel-group clinical trial. |
| Patient Population | Adults (typically 18-80 years) with a diagnosis of essential hypertension. Specific blood pressure inclusion criteria are defined (e.g., sitting cuff diastolic blood pressure ≥100 mmHg and ≤115 mmHg). Key exclusion criteria often include secondary hypertension, severe cardiovascular disease, significant renal or hepatic impairment, and pregnancy.[6][14] |
| Washout Period | A washout period of 2-4 weeks where patients discontinue their previous antihypertensive medications and may receive a placebo.[15] |
| Intervention | Patients are randomly assigned to receive one of the ARBs being compared, typically at the recommended starting dose, administered once daily. |
| Dose Titration | In some study designs, the dose of the medication may be up-titrated at specific time points (e.g., after 4 or 8 weeks) if the blood pressure goal is not achieved.[5][16] |
| Primary Efficacy Endpoint | The primary endpoint is often the change from baseline in trough sitting cuff diastolic blood pressure after a defined treatment period (e.g., 8 or 12 weeks). |
| Secondary Efficacy Endpoints | - Change from baseline in trough sitting cuff systolic blood pressure. - 24-hour ambulatory blood pressure monitoring (ABPM) to assess mean changes in systolic and diastolic blood pressure over a 24-hour period, as well as during daytime and nighttime.[3][4] - Responder rates (proportion of patients achieving a target blood pressure or a specified reduction). |
| Blood Pressure Measurement | Cuff blood pressure is measured at each study visit at trough (i.e., 24 ± 2 hours after the last dose). ABPM is conducted at baseline and at the end of the treatment period, with readings typically taken every 15-30 minutes. |
| Statistical Analysis | An analysis of covariance (ANCOVA) model is commonly used to compare the treatment groups for the primary endpoint, with baseline blood pressure as a covariate. P-values are calculated to determine statistical significance. |
Experimental Workflow
The logical flow of a typical comparative efficacy trial for ARBs is visualized below.
Conclusion
While all ARBs are effective in lowering blood pressure, this comparative guide highlights that there can be statistically significant differences in the magnitude of blood pressure reduction among them. Newer agents like olmesartan and azilsartan have shown greater efficacy in some head-to-head trials compared to older ARBs such as losartan and valsartan.[3][4][7] The choice of a specific ARB may be influenced by the desired degree of blood pressure reduction, as well as other factors like the presence of comorbidities such as diabetic nephropathy where reduction of albuminuria is a key consideration. The provided data and methodologies serve as a valuable resource for researchers and clinicians in the field of hypertension and cardiovascular drug development.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. clario.com [clario.com]
- 4. Comparative effectiveness of antihypertensive medication for primary prevention of cardiovascular disease: systematic review and multiple treatments meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of Increasing Doses of Olmesartan Medoxomil, Losartan Potassium, and Valsartan in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ambulatory Blood Pressure Monitoring for Every Hypertensive Patient: It's About Time! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and acceptability of different antihypertensive drug classes for cardiovascular disease prevention: protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blood pressure lowering efficacy of angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin-Converting Enzyme Inhibitor Washout Period Prior to Angiotensin Receptor/Neprilysin Inhibitor Initiation in the Inpatient Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
A Comparative Guide to Analytical Validation of 2-Butyl-5-chloro-1H-imidazole Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of 2-butyl-5-chloro-1H-imidazole, a key heterocyclic compound in various synthetic pathways. The following sections present a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), complete with experimental protocols and performance data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis. The following table summarizes the typical validation parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The data presented is a composite of validated methods for structurally similar imidazole derivatives and represents expected performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of imidazole derivatives and can be adapted for the specific quantification of this compound.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control and quantification in pharmaceutical analysis due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.025 M potassium phosphate buffer and adjust the pH to 3.2 with orthophosphoric acid. The mobile phase consists of a 70:30 (v/v) mixture of methanol and the phosphate buffer.[2]
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions and determine the concentration of this compound by comparing the peak area with the calibration curve.
References
A Comparative Benchmarking of Synthetic Pathways to Key Losartan Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthetic routes to crucial intermediates in the production of Losartan, an angiotensin II receptor antagonist widely prescribed for hypertension. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs.
Introduction to Losartan and its Core Intermediates
Losartan potassium is a cornerstone in the management of hypertension. Its synthesis is a multi-step process that relies on the efficient construction of key molecular building blocks. This guide focuses on the comparative analysis of synthetic methodologies for three principal intermediates:
-
o-Tolylbenzonitrile (OTBN): The foundational biphenyl structure of Losartan.
-
2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI): The functionalized imidazole ring that is crucial for the pharmacological activity of Losartan.
-
Trityl Losartan: The penultimate protected form of Losartan, which undergoes deprotection in the final synthetic step.
The selection of a synthetic route for each of these intermediates can significantly impact the overall yield, purity, cost-effectiveness, and environmental footprint of Losartan manufacturing.
Comparative Analysis of Intermediate Synthesis
The following sections provide a detailed comparison of different synthetic strategies for OTBN, BCFI, and Trityl Losartan, with quantitative data summarized in comparative tables.
o-Tolylbenzonitrile (OTBN) Synthesis
The formation of the biphenyl core of Losartan, OTBN, is a critical step that has been approached through various cross-coupling reactions. The most prominent methods include Suzuki-Miyaura coupling, Negishi coupling, and manganese-catalyzed coupling.
Table 1: Comparison of o-Tolylbenzonitrile (OTBN) Synthesis Methods
| Method | Catalyst/Reagent | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference |
| Suzuki-Miyaura Coupling | Bio-derived Pd Nanoparticles | 2-bromobenzonitrile, 4-methylphenylboronic acid | - | Mild Conditions | 98 | High | High yield, environmentally friendly catalyst | Catalyst preparation required | [1] |
| Manganese/Palladium Catalyzed Coupling | MnCl₂ and Pd(II) salt | o-halobenzonitrile, p-tolylmagnesium halide | Ether | - | 92-98 | >97.5 | High yield, low by-product formation | Requires Grignard reagent, moisture sensitive | [2] |
| Manganese-Catalyzed Coupling | MnCl₂, (CH₃)₃SiCl | o-chlorobenzonitrile, p-methylphenylmagnesium chloride | THF | - | up to 91.5 | Not Specified | High yield | Requires Grignard reagent, moisture sensitive | [3] |
2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) Synthesis
BCFI provides the essential imidazole moiety of Losartan. Its synthesis is commonly achieved through a multi-step process starting from valeronitrile or via the chlorination and oxidation of a pre-formed imidazole ring.
Table 2: Comparison of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) Synthesis Methods
| Method | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference |
| From Valeronitrile | Valeronitrile, Acetyl chloride | - | 69 | Not Specified | Good overall yield | Multi-step process | [3][4] |
| From Glycine and Methyl Pentanimidate | Glycine, Methyl Pentanimidate | POCl₃ | 55 | Not Specified | Utilizes simple starting materials | Moderate yield | |
| From 2-butyl-4-hydroxymethylimidazole | 2-butyl-4-hydroxymethylimidazole | - | 71 | Not Specified | Good overall yield | Requires synthesis of the starting imidazole | [4] |
Trityl Losartan Synthesis
Trityl Losartan is the immediate precursor to the final drug substance. Its synthesis typically involves the coupling of the biphenyl and imidazole moieties.
Table 3: Comparison of Trityl Losartan Synthesis Methods
| Method | Key Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Alkylation of BCFI with Bromo-OTBN derivative | 2-n-butyl-4-chloro-5-formyl imidazole (BCFI), N-Triphenylmethyl-5-[2-(4'-bromomethyl biphenyl)]tetrazole | Base | - | - | - | Convergent synthesis | Formation of regioisomers may occur | [5][6][7] |
| Suzuki Coupling | 3-(4-bromobenzyl) derivative of BCHMI, Boronic acid derivative of tritylated phenyltetrazole | - | - | - | - | Convergent synthesis | Requires preparation of boronic acid derivative | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of o-Tolylbenzonitrile (OTBN) via Manganese/Palladium Catalyzed Coupling[2]
-
To a solution of p-tolylmagnesium chloride (5.14 mmol) in tetrahydrofuran (2.86 mL, 1.80N), add MnCl₂ (0.5 equivalents) and a PdCl₂/dppp complex (0.1 mol%).
-
To this mixture, add o-bromobenzonitrile (3.955 mmol).
-
Stir the reaction mixture for 30 minutes.
-
After the reaction is complete, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by crystallization to obtain o-(p-tolyl)benzonitrile as off-white crystals.
Protocol 2: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) from Valeronitrile[10]
-
Charge valeronitrile (1.20 mol) and methanol (58 mL) into a reaction vessel and cool to -5 to -10 °C.
-
Slowly pass hydrogen chloride gas through the solution for 15-18 hours.
-
Add an additional 55 mL of methanol and stir for 60 minutes.
-
Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%) and stir for 3 hours at 20-30 °C, maintaining the pH at 8-9.
-
Filter the precipitated product and wash with methanol.
-
The subsequent steps involve reaction with glycine and then cyclization and chlorination/formylation to yield BCFI. The overall reported yield for the multi-step process is 69%.[3][4]
Protocol 3: Synthesis of Trityl Losartan via Alkylation of BCFI[5][6][7]
-
React 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) with N-Triphenylmethyl-5-[2-(4'-bromomethyl biphenyl)]tetrazole in the presence of a suitable base.
-
The resulting aldehyde intermediate is then reduced in situ with sodium borohydride to yield Trityl Losartan.
-
The crude Trityl Losartan can be purified by crystallization.
Visualizing Workflows and Pathways
To better illustrate the logical flow of the synthetic strategies and the mechanism of action of Losartan, the following diagrams are provided.
Caption: Synthetic workflow for Losartan highlighting intermediate pathways.
Caption: Losartan's mechanism of action via the Angiotensin II signaling pathway.
References
- 1. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 6. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 7. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
- 8. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
In-Vitro Biological Assay Validation for 2-Butyl-5-Chloro-1H-Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of a novel 2-butyl-5-chloro-1H-imidazole derivative against established drugs targeting the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure. The data presented herein is intended to inform drug discovery and development efforts by providing a clear comparison of potency and a detailed experimental context.
Comparative Analysis of ACE Inhibitory Activity
The in-vitro ACE inhibitory activity of a promising derivative from this class, compound 4b (2-(2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)-1-(4-chlorophenyl)ethan-1-ol) , was compared against the well-established ACE inhibitor Lisinopril and the Angiotensin II receptor blocker Losartan . While Losartan's primary mechanism is the blockade of the AT1 receptor, it has been reported to exhibit weak ACE inhibitory activity at higher concentrations.[6][7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the test compounds against Angiotensin-Converting Enzyme.
| Compound | Target | In-Vitro Assay | IC50 Value | Notes |
| Compound 4b | ACE | Colorimetric Assay | 1.31 ± 0.026 µM | A novel this compound derivative.[1][2] |
| Lisinopril | ACE | Colorimetric/Fluorimetric Assays | ~1.9 nM | A potent, clinically used ACE inhibitor.[1] The IC50 can vary slightly depending on the assay conditions. |
| Losartan | ACE | Colorimetric Assay | 17.13 - 146 µM | Primarily an AT1 receptor antagonist with significantly weaker ACE inhibitory activity.[6] |
Signaling Pathway: The Renin-Angiotensin System
The diagram below illustrates the Renin-Angiotensin System and highlights the point of intervention for ACE inhibitors.
References
- 1. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity Profile of 2-Butyl-5-Chloro-1H-Imidazole Based ACE Inhibitors
For researchers, scientists, and professionals in drug development, understanding the selectivity and potential for cross-reactivity of novel therapeutic compounds is paramount. This guide provides a comparative analysis of N-substituted 2-butyl-4-chloro-1H-imidazole derivatives that have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE). While direct, comprehensive cross-reactivity studies on these specific compounds against a broad panel of proteases are not extensively available in the public domain, this guide presents the existing data on their primary target engagement and discusses potential cross-reactivity with related enzymes, such as Matrix Metalloproteinases (MMPs), based on findings for other ACE inhibitors.
On-Target Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
A series of novel N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against ACE. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below, providing a clear comparison of their potency.
| Compound ID | Structure | IC50 (µM) vs. ACE |
| 4a | N-(2-hydroxy-2-phenylethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 7.25 ± 0.065 |
| 4b | N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 1.31 ± 0.026 |
| 4c | N-(2-(4-chlorophenyl)-2-hydroxyethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 2.54 ± 0.041 |
| 4d | N-(2-hydroxy-2-(p-tolyl)ethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 4.89 ± 0.053 |
| 4e | N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 6.12 ± 0.078 |
| 4f | N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-butyl-4-chloro-1H-imidazole-5-carboxamide | 7.57 ± 0.085 |
| Lisinopril | (Standard ACE Inhibitor) | 0.3 ± 0.135 |
Potential Cross-Reactivity with Matrix Metalloproteinases (MMPs)
While specific cross-reactivity data for the imidazole derivatives are not available, studies on other ACE inhibitors have indicated a potential for off-target inhibition of other zinc-dependent metalloproteinases, such as MMPs. For instance, some ACE inhibitors have been shown to bind to and inhibit MMP-9. This is a critical consideration in drug development, as MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling and cancer.
Researchers evaluating the selectivity of 2-butyl-5-chloro-1H-imidazole based compounds should consider screening against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
Experimental Protocols
In Vitro Colorimetric ACE Inhibition Assay
This protocol outlines the methodology used to determine the ACE inhibitory activity of the N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.
1. Reagents and Materials:
-
ACE from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test compounds (dissolved in DMSO)
-
Lisinopril (as a positive control)
-
Borate buffer (pH 8.3)
-
1N Hydrochloric Acid (HCl)
-
Pyridine
-
Benzene sulfonyl chloride
-
Ethyl acetate
-
96-well microplate reader
2. Assay Procedure:
-
The ACE enzyme is pre-incubated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) for 10 minutes at 37°C.
-
The enzymatic reaction is initiated by adding the HHL substrate.
-
The reaction mixture is incubated for 30 minutes at 37°C.
-
The reaction is terminated by the addition of 1N HCl.
-
The liberated hippuric acid is extracted with ethyl acetate.
-
The ethyl acetate is evaporated, and the residue is redissolved in water.
-
A colorimetric reaction is performed by adding pyridine and benzene sulfonyl chloride, which results in a yellow-colored product.
-
The absorbance is measured at 410 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
General Protocol for MMP Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general method for assessing the potential cross-reactivity of compounds against MMPs.
1. Reagents and Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
A known MMP inhibitor (e.g., GM6001) as a positive control
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
The recombinant MMP enzyme is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 30 minutes) at 37°C in the assay buffer.
-
The reaction is initiated by adding the fluorogenic MMP substrate.
-
The fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths for the specific substrate.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Visualizing the Molecular Pathways and Workflows
To further aid researchers, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
A Comparative Guide to Angiotensin II Receptor Blockers: A New Generation vs. Established Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of older versus newer angiotensin II receptor blockers (ARBs). It delves into their performance, supported by experimental data, to inform research and clinical development decisions.
Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. This class of drugs acts by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] While all ARBs share this common mechanism, significant pharmacological and pharmacokinetic differences exist between the first-generation agents, such as losartan and valsartan, and the newer generation, which includes azilsartan, olmesartan, and fimasartan. These differences can translate into variations in clinical efficacy, safety, and pleiotropic effects.[2][3]
Comparative Efficacy: Blood Pressure Reduction
Newer ARBs have generally demonstrated either superior or non-inferior blood pressure-lowering effects compared to older agents in head-to-head clinical trials.
A meta-analysis of eleven studies involving 1,832 patients concluded that telmisartan provides superior control of both clinic and 24-hour ambulatory blood pressure compared to losartan, without an increased risk of adverse events.[4] Similarly, studies comparing the newest generation of ARBs have shown competitive efficacy. For instance, a randomized controlled trial found azilsartan to be significantly better than olmesartan in controlling hypertension over a six-month period.[5] Another study demonstrated that fimasartan treatment resulted in a superior reduction of office and 24-hour ambulatory blood pressure compared to valsartan.[6][7]
However, not all studies show the superiority of newer agents. A multicenter randomized controlled trial concluded that both olmesartan and azilsartan equally reduced blood pressure and were well-tolerated.[8][9]
Quantitative Comparison of Blood Pressure Reduction in Clinical Trials
| Comparison | Trial Design | N | Treatment Arms & Doses | Key Findings (Change from Baseline) | Citation(s) |
| Telmisartan vs. Losartan | Multicentre, randomised, double-blind | 330 | Telmisartan 40-80 mg/day vs. Losartan 50-100 mg/day | Mean Trough Seated SBP/DBP Reduction: Telmisartan: 12.5/10.9 mmHg; Losartan: 9.4/9.3 mmHg (p=0.037 for SBP, p=0.030 for DBP) | [10] |
| Azilsartan vs. Olmesartan | Randomized, prospective, open-label | 69 | Azilsartan 40 mg/day + Chlorthalidone 12.5 mg/day vs. Olmesartan 20 mg/day + Chlorthalidone 12.5 mg/day | SBP/DBP at 6 months: Azilsartan group showed statistically significant improvement over Olmesartan group (p<0.001) | [5] |
| Azilsartan vs. Olmesartan | Multicenter, randomized-controlled | 84 | Olmesartan 20 mg/day vs. Azilsartan 20 mg/day (16 weeks) | Office SBP/DBP Reduction: Olmesartan: -11/-7 mmHg; Azilsartan: -14/-8 mmHg (No significant difference between groups) | [8][9] |
| Fimasartan vs. Valsartan | Randomized, double-blind, active control, forced titration | 365 | Fimasartan 60-120 mg/day vs. Valsartan 80-160 mg/day (6 weeks) | SiSBP/SiDBP Reduction: Fimasartan: -16.26/-7.63 mmHg; Valsartan: -12.81/-5.14 mmHg (p=0.0298 for SiSBP, p=0.0211 for SiDBP) | [6][7][11] |
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of ARBs contribute to their clinical efficacy and duration of action. Newer agents often exhibit characteristics that may confer advantages.
| Parameter | Losartan (Older) | Valsartan (Older) | Telmisartan (Newer) | Olmesartan (Newer) | Azilsartan (Newer) | Fimasartan (Newer) | Citation(s) |
| Prodrug | Yes (metabolized to active EXP3174) | No | No | Yes | Yes | Yes | [2][12][13] |
| Bioavailability | ~33% | ~25% | 42-58% | ~26% | ~60% | ~30-40% | [2][3] |
| Half-life | 2 hours (Losartan), 6-9 hours (EXP3174) | 6 hours | ~24 hours | 13 hours | ~11 hours | 7-11 hours | [2][14][15] |
| Receptor Binding | Competitive antagonist | Competitive antagonist | Insurmountable antagonist | Insurmountable antagonist | Insurmountable antagonist | Insurmountable antagonist | [13] |
A key pharmacodynamic differentiator is the nature of AT1 receptor blockade. Older agents like losartan are competitive antagonists, meaning their effect can be overcome by high concentrations of angiotensin II. In contrast, many newer ARBs, such as telmisartan, olmesartan, and azilsartan, are insurmountable (non-competitive) antagonists. This is due to a slower dissociation from the AT1 receptor, which may contribute to a more potent and sustained blood pressure-lowering effect.[13][16]
Signaling Pathways and Mechanism of Action
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events primarily through Gq/11 proteins. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to vasoconstriction, inflammation, and cellular growth.
ARBs competitively or non-competitively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling pathways.
Experimental Protocols: A General Framework for Comparative Clinical Trials
The following outlines a typical experimental design for a prospective, randomized, double-blind, parallel-group study comparing the efficacy and safety of two ARBs.
Key Methodological Considerations:
-
Patient Population: Clearly defined based on the stage of hypertension and comorbidities.
-
Study Design: Randomized, double-blind, parallel-group designs are the gold standard to minimize bias.
-
Dosage: Doses are often titrated to achieve a target blood pressure, reflecting clinical practice.
-
Primary Endpoints: The primary efficacy endpoint is typically the change from baseline in systolic and diastolic blood pressure, often measured using 24-hour ambulatory blood pressure monitoring (ABPM) for a comprehensive assessment.[14][17]
-
Safety and Tolerability: Assessed by monitoring adverse events, laboratory parameters, and vital signs throughout the study.
Safety and Tolerability
ARBs as a class are generally well-tolerated, with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors.[1] Common side effects can include dizziness, hyperkalemia, and hypotension.[8] Head-to-head trials have generally shown comparable safety profiles between older and newer ARBs.[4][10] However, real-world evidence suggests there may be differences in the adverse event profiles of individual ARBs, warranting further investigation.[12]
Conclusion
The landscape of angiotensin II receptor blockers has evolved, with newer agents offering pharmacokinetic and pharmacodynamic advantages that can translate to improved clinical efficacy in blood pressure control. While both older and newer ARBs are effective and generally well-tolerated, the insurmountable antagonism and longer half-lives of many newer agents may provide more consistent and potent 24-hour blood pressure reduction. For researchers and drug development professionals, understanding these nuances is critical for designing informative preclinical and clinical studies and for the continued development of antihypertensive therapies. The choice of a specific ARB in a research or clinical setting should be guided by its specific pharmacological profile and the evidence from robust, well-designed comparative trials.
References
- 1. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ijbcp.com [ijbcp.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 9. Practical efficacy of olmesartan versus azilsartan in patients with hypertension: a multicenter randomized-controlled trial (MUSCAT-4 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 12. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of telmisartan vs. losartan in control of mild-to-moderate hypertension: a multicentre, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Butyl-5-Chloro-1H-Imidazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-butyl-5-chloro-1H-imidazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Profile: this compound is classified as a hazardous substance. Key hazard statements include:
Due to these hazards, this chemical and its containers require disposal as hazardous waste. Improper disposal can lead to skin sensitization in laboratory personnel and long-term damage to aquatic ecosystems.
Disposal Protocol
The primary disposal route for this compound is through an approved waste disposal plant.[1][3] The recommended method is incineration by a licensed disposal company.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles with side shields, and a lab coat.
-
Waste Segregation:
-
Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handle uncleaned empty containers as you would the product itself.[4]
-
-
Waste Collection and Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skin sensitizer, environmentally hazardous).
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the Safety Data Sheet (SDS) to the disposal company.
-
-
Spill Management:
-
In the event of a spill, avoid dust formation.[2]
-
Prevent the spilled material from entering drains, waterways, or soil.[3]
-
Carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[3][5]
-
Collect any spillage to prevent environmental contamination.[1][2]
-
Regulatory Compliance: Waste generators must consult and comply with all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde (CAS No. 83857-96-9). Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound-4-carboxaldehyde is classified with the following hazards:
The mandatory Personal Protective Equipment (PPE) required when handling this compound is detailed below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be considered if there is a risk of splashing.[4] | To protect eyes from dust, splashes, and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for integrity before use.[4][5][6] | To prevent skin contact and potential allergic reactions. Contaminated gloves should be disposed of as hazardous waste.[5] |
| Body Protection | A lab coat, fire/flame resistant and impervious clothing, or a chemical-resistant apron.[1][5] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded.[1][4][6] | To prevent inhalation of the powder, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound-4-carboxaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] An eyewash station and safety shower must be readily accessible.[4][6]
-
Preparation:
-
Ensure all required PPE is correctly worn before handling the chemical.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all work surfaces and equipment used.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
All waste contaminated with this compound-4-carboxaldehyde must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[5]
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][4] If skin irritation or a rash occurs, seek medical attention.[2][3]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Spill: Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[2][6] Prevent the spill from entering drains or waterways.[5]
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. This compound-4-carboxaldehyde | 83857-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
